N'-{4-nitrophenyl}-1-naphthohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.3g/mol |
IUPAC Name |
N'-(4-nitrophenyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C17H13N3O3/c21-17(16-7-3-5-12-4-1-2-6-15(12)16)19-18-13-8-10-14(11-9-13)20(22)23/h1-11,18H,(H,19,21) |
InChI Key |
XHVHZMCNVBXSAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of N'-{4-nitrophenyl}-1-naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-{4-nitrophenyl}-1-naphthohydrazide is a molecule of significant interest in medicinal chemistry, belonging to the hydrazone class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates information from closely related analogs to provide a robust predictive profile. The document covers detailed experimental protocols for its synthesis and characterization, summarizes key physicochemical data in tabular format, and explores its potential role as a modulator of signaling pathways, such as NF-κB, which is implicated in inflammatory responses.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ functional group. They are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The incorporation of a naphthalene moiety and a nitrophenyl group in this compound suggests a potential for significant biological activity. The naphthalene group provides a lipophilic and sterically bulky scaffold, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and charge-transfer complexes. This guide aims to provide a detailed technical overview for researchers interested in the synthesis, characterization, and evaluation of this promising compound.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 307.303 g/mol | [1][2] |
| CAS Number | 332410-34-1 | [1][2] |
| Melting Point | Not available. Expected to be a solid with a relatively high melting point, likely >200 °C, based on similar aromatic hydrazones. | Inferred |
| Solubility | Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.[3][4] | Inferred from related compounds |
| pKa | Not available. The hydrazone moiety has weakly basic and acidic protons. | Inferred |
| LogP | Not available. Expected to be moderately lipophilic due to the presence of the naphthalene and phenyl rings. | Inferred |
Synthesis and Characterization
The synthesis of this compound can be achieved through a condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde. This is a common and effective method for the preparation of hydrazones.[5][6][7]
Synthesis Protocol
A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[5]
Materials:
-
1-naphthohydrazide
-
4-nitrobenzaldehyde
-
Methanol (spectroscopic grade)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-naphthohydrazide (1 equivalent) in methanol in a round-bottom flask.
-
Add 4-nitrobenzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching, C=O (amide) stretching, C=N (imine) stretching, and N-O (nitro group) stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show distinct signals for the aromatic protons of the naphthalene and nitrophenyl rings, as well as the N-H and C-H protons of the hydrazone moiety. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Potential Biological Activities and Signaling Pathways
Derivatives of naphthohydrazide have been reported to exhibit a range of biological activities.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of naphthyl-N-acylhydrazone derivatives.[8] Some of these compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[10][11][12]
Antimicrobial Activity
Naphthyridine and nitrophenyl derivatives have been reported to possess antimicrobial and antifungal activities.[13][14][15][16] The planar aromatic systems can intercalate with microbial DNA, and the polar groups can interact with essential enzymes, leading to the inhibition of microbial growth.
Enzyme Inhibition
Hydrazone derivatives have been investigated as inhibitors of various enzymes. For example, 3-hydroxy-2-naphthohydrazide-based hydrazones have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[17] Other related compounds have shown inhibitory effects on carbonic anhydrase and alkaline phosphatase.[18]
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of this compound.
// Nodes synthesis [label="Synthesis:\n1-naphthohydrazide + 4-nitrobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\nFiltration and Washing", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization:\nFT-IR, NMR, Mass Spec", fillcolor="#34A853", fontcolor="#FFFFFF"]; biological_screening [label="Biological Screening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Assays\n(e.g., NF-κB inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_inhibition [label="Enzyme Inhibition Assays\n(e.g., α-glucosidase)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nStructure-Activity Relationship", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges synthesis -> purification [color="#202124"]; purification -> characterization [color="#202124"]; characterization -> biological_screening [color="#202124"]; biological_screening -> anti_inflammatory [color="#202124"]; biological_screening -> antimicrobial [color="#202124"]; biological_screening -> enzyme_inhibition [color="#202124"]; anti_inflammatory -> data_analysis [color="#202124"]; antimicrobial -> data_analysis [color="#202124"]; enzyme_inhibition -> data_analysis [color="#202124"]; } END_DOT General workflow for the investigation of this compound.
Conclusion
This compound is a synthetic hydrazone with significant potential for biological applications, particularly as an anti-inflammatory, antimicrobial, and enzyme inhibitory agent. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the properties of closely related analogs. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule. The provided protocols and workflows offer a solid foundation for researchers to initiate their investigations into this and similar compounds.
References
- 1. 332410-34-1(N'-(4-nitrophenyl)-1-naphthohydrazide) | Kuujia.com [kuujia.com]
- 2. 332410-34-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]
- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 11. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 14. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
N'-{4-nitrophenyl}-1-naphthohydrazide: A Technical Overview of a Potential Anticancer Agent
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the potential mechanism of action of N'-{4-nitrophenyl}-1-naphthohydrazide and its closely related structural analogs. Due to a lack of direct studies on this compound, this report leverages published data from a structurally similar hydroxynaphthanilide, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, to infer a potential mechanism of action. This analog has demonstrated significant antiproliferative and pro-apoptotic effects in human cancer cell lines. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to provide a foundational resource for further research and development.
Core Mechanism of Action: Insights from a Structural Analog
Extensive literature searches did not yield specific studies on the biological activity of this compound. However, research on the structurally related compound, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, offers valuable insights into a probable mechanism of action. This analog has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.[1] The shared naphthalene and 4-nitrophenyl moieties suggest that this compound may operate through a similar pathway.
The proposed mechanism centers on the induction of G1 phase cell cycle arrest and the subsequent initiation of apoptosis, a form of programmed cell death.[1] This is potentially mediated through the downregulation of key cell cycle proteins, such as cyclin E1, and the activation of the caspase cascade, a crucial component of the apoptotic pathway.[1]
Quantitative Data Summary
The antiproliferative activity of the structural analog, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, has been evaluated in various cancer cell lines. The following table summarizes the key quantitative findings from these studies.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (human monocytic leukemia) | WST-1 | Antiproliferative Activity | Significant | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (human breast adenocarcinoma) | WST-1 | Antiproliferative Activity | Significant | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | 3T3-L1 (non-tumor murine preadipocytes) | WST-1 | Antiproliferative Activity | Not significant | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | Flow Cytometry | Cell Cycle Arrest | G1 phase accumulation | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 | Flow Cytometry | Cell Cycle Arrest | G1 phase accumulation | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | Annexin V-FITC/PI Assay | Apoptosis Induction | Significant increase in early apoptotic cells | [1] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide.
Cell Culture
-
Cell Lines: THP-1 (human acute monocytic leukemia), MCF-7 (human breast adenocarcinoma), and 3T3-L1 (murine preadipocyte) cells were used.
-
Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Antiproliferative Activity (WST-1 Assay)
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours of incubation, cells were treated with various concentrations of the test compound.
-
Following a 72-hour incubation period, 10 µL of WST-1 reagent was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cells were treated with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content was analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.
Apoptosis Detection (Annexin V-FITC/PI Assay)
-
Cells were treated with the test compound for a specified time (e.g., 12, 24, or 48 hours).
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
After incubation for 15 minutes at room temperature in the dark, the cells were analyzed by flow cytometry.
-
The populations of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for the anticancer activity of this compound analogs and a typical experimental workflow for their evaluation.
References
A Comprehensive Technical Guide on the Biological Activity of Nitrophenyl Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diverse biological activities of nitrophenyl hydrazide and its derivatives. The unique structural features of these compounds, characterized by the presence of a nitrophenyl group and a hydrazide moiety (-CONHNH2), make them a versatile scaffold in medicinal chemistry. They have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities, making them promising candidates for novel drug development.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this field.
Anti-inflammatory Activity
Nitrophenyl hydrazide derivatives have emerged as potent anti-inflammatory agents. Their mechanism often involves the modulation of key enzymatic pathways in the inflammatory cascade, offering potential advantages over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3]
Mechanism of Action: Multi-Target Enzyme Inhibition
A significant advantage of certain hydrazone derivatives is their ability to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4] By inhibiting these two key enzymes, the compounds effectively block the metabolic pathways of arachidonic acid, preventing the synthesis of both prostaglandins (via COX) and leukotrienes (via 5-LOX), which are potent pro-inflammatory mediators.[5] This dual inhibition may lead to a broader anti-inflammatory effect and potentially a better safety profile. Furthermore, some designs incorporate H+/K+ ATPase inhibition to mitigate the gastric side effects commonly associated with NSAIDs.[6]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected nitrophenyl hydrazide/hydrazone derivatives.
| Compound ID | Derivative Description | Assay | Activity Measurement | Result | Reference |
| 3b | 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | Carrageenan-induced paw edema in mice | % Inhibition of edema (at 4.5h) | Superior to celecoxib and piroxicam | [4][7] |
| 17 | 4-Maleimidylphenyl-hydrazide derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 71% | [8] |
| 18 | 4-Maleimidylphenyl-hydrazide derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 75% | [8] |
| 22 | 4-nitrophenyl-furan derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 48% | [8] |
| 23 | Pyridine derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 44% | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.[4][7]
-
Animal Model: Male BALB/c mice are typically used. Animals are fasted overnight before the experiment but allowed access to water.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., celecoxib or piroxicam), and test groups receiving different doses of the synthesized nitrophenyl hydrazide derivatives (e.g., 10, 30, and 50 mg/kg).[7]
-
Compound Administration: The test compounds, standard drug, and vehicle are administered intraperitoneally or orally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement of Edema: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., every 30 or 90 minutes for 4.5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.
Anticancer Activity
Nitrophenyl hydrazide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, identifying them as a promising scaffold for the development of novel chemotherapeutic agents.[9][10]
Mechanism of Action: Cell Cycle Arrest
Studies have shown that some quinoline-hydrazide derivatives can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. For instance, compound 22 (a quinoline hydrazide) was found to induce G1 cell cycle arrest and promote the upregulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell division.[9]
Quantitative Data: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines are presented below.
| Compound ID | Derivative Description | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 11 | 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)... | HCT-116 | Colon Carcinoma | 2.5 ± 0.81 | [11] |
| 5b | 2-cyano-N'-(2-cyano-3-phenylacryloyl)... | HCT-116 | Colon Carcinoma | 3.2 ± 1.1 | [11] |
| 13 | 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)... | HCT-116 | Colon Carcinoma | 3.7 ± 1.0 | [11] |
| 2f | Tetracaine hydrazide-hydrazone | Colo-205 | Colon Adenocarcinoma | 20.5 (24h) | [10] |
| 2m | Tetracaine hydrazide-hydrazone | Colo-205 | Colon Adenocarcinoma | 17.0 (48h) | [10] |
| 2s | Tetracaine hydrazide-hydrazone | HepG2 | Liver Carcinoma | 20.8 (24h) | [10] |
| 19 | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)... | SH-SY5Y | Neuroblastoma | Micromolar potency | [9] |
| 22 | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)... | Kelly | Neuroblastoma | Micromolar potency | [9] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10][11]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, Colo-205) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the nitrophenyl hydrazide derivatives. A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.
Antimicrobial Activity
Hydrazide-hydrazones, including nitrophenyl derivatives, are known for their broad-spectrum antimicrobial properties. They have shown efficacy against various strains of bacteria and fungi, making them valuable leads in the search for new anti-infective agents.[12][13]
General Synthesis and Screening Workflow
The development of new antimicrobial hydrazides follows a structured workflow from synthesis to biological evaluation.
Quantitative Data: Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Description | Microorganism | MIC (µg/mL) | Reference |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | N'-(4-chlorobenzylidene)-5-nitrofuran-2-carbohydrazide | S. epidermidis ATCC 12228 | 0.48 - 15.62 | [12] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | General series | S. aureus ATCC 43300 | 0.48 - 15.62 | [12] |
| Isonicotinic acid hydrazide-hydrazones | Compound 15 | Gram-positive bacteria | 1.95 - 7.81 | [12][14] |
| Pyrimidine derivative | Compound 19 | E. coli | 12.5 | [14] |
| Pyrimidine derivative | Compound 19 | S. aureus | 6.25 | [14] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a concentration of approximately 10^8 CFU/mL. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Naphthohydrazides: A Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide on the Therapeutic Potential of Naphthohydrazide Compounds
Abstract
Naphthohydrazide derivatives, characterized by a naphthalene ring linked to a hydrazide functional group, are emerging as a versatile and promising scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research into the therapeutic applications of naphthohydrazide and its related analogues, with a focus on their anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. We consolidate quantitative biological data, detail key experimental protocols, and present signaling pathways and workflows to offer a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
The search for novel chemical entities with high efficacy and favorable safety profiles is a cornerstone of modern drug discovery. The hydrazide-hydrazone moiety is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide array of biological activities.[1] When coupled with a naphthalene core—a bicyclic aromatic system known for its ability to intercalate with DNA and interact with various biological targets—the resulting naphthohydrazide scaffold presents a compelling starting point for the development of new therapeutic agents.[2][3] These compounds serve as key building blocks for synthesizing more complex molecules, including Schiff bases and hydrazones, which have demonstrated significant potential in addressing a range of diseases from infections to metabolic disorders and cancer.[4] This guide will explore the key therapeutic avenues being pursued for this class of compounds.
Anti-inflammatory Applications
Chronic inflammation is a key pathological driver of numerous diseases. Naphthyl-N-acylhydrazone derivatives have shown significant anti-inflammatory activity in both in vivo and in vitro models.[5][6]
Preclinical Efficacy
Studies on regioisomeric analogues of naphthyl-N-acylhydrazone, specifically the LASSBio series, have demonstrated potent anti-inflammatory effects. In a carrageenan-induced inflammation model, these compounds significantly reduced leukocyte migration and the production of key inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β).[5][6]
| Compound | Dose (µmol/kg) | Leukocyte Migration Inhibition (%) | Reference(s) |
| LASSBio-2039 | 1 | 58% | [5] |
| 10 | 63% | [5] | |
| 30 | 66% | [5] | |
| LASSBio-2040 | 1 | 48% | [5] |
| 10 | 69% | [5] | |
| 30 | 73% | [5] | |
| LASSBio-2041 | 1 | 29% | [5] |
| 10 | 62% | [5] | |
| 30 | 68% | [5] | |
| Dexamethasone | 6.5 | 72% | [5] |
Mechanism of Action
The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of the Nf-κB signaling pathway.[5] LASSBio compounds reduce the production of NO, which is a critical signaling molecule in inflammation. This reduction in NO may, in turn, affect the SRC-FAK (Steroid Receptor Coactivator-Focal Adhesion Kinase) cascade, a pathway linked to macrophage mobility and migratory capacity.[5] LASSBio-2039, for instance, was shown to have a direct effect on the migratory capacity of leukocytes.[5][6]
Key Experimental Protocol: Carrageenan-Induced Air Pouch Inflammation
This in vivo model is used to assess the anti-inflammatory properties of test compounds by measuring their ability to inhibit leukocyte migration.
-
Animal Model: Swiss mice are typically used.
-
Pouch Induction: A subcutaneous air pouch (SAP) is created on the dorsal side of the mice by injecting sterile air. This is repeated to maintain the pouch.
-
Compound Administration: Test compounds (e.g., LASSBio series) or vehicle are administered to the mice, often intraperitoneally, one hour before the inflammatory stimulus.
-
Inflammation Induction: A 0.5% solution of carrageenan is injected directly into the air pouch to induce an inflammatory response.[5]
-
Exudate Collection: After a set period (e.g., 24 hours), the mice are euthanized, and the inflammatory exudate is collected from the pouch by washing with saline.
-
Leukocyte Quantification: The total number of leukocytes in the collected exudate is determined using a Neubauer chamber or an automated cell counter.
-
Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the cell counts from compound-treated groups to the vehicle-treated control group.
Antimicrobial Applications
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. Naphthohydrazide derivatives, particularly naphthalimide hydrazides, have demonstrated potent antibacterial activity, notably against carbapenem-resistant Acinetobacter baumannii (CRAB), an opportunistic pathogen belonging to the ESKAPE group.[7]
In Vitro Activity
Several novel naphthalimide hydrazide derivatives have shown excellent potency against CRAB strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) that are significantly lower than standard antibiotics. A key finding is that these compounds often show high selectivity, being non-toxic to mammalian cells at their effective concentrations.[7]
| Compound | Target Organism | MIC (µg/mL) | CC50 (Vero Cells, µg/mL) | Selectivity Index (SI = CC50/MIC) | Reference(s) |
| 5b | Carbapenem-resistant A. baumannii | 0.5 - 1 | >100 | >200 | [7] |
| 5c | Carbapenem-resistant A. baumannii | 0.5 - 1 | >100 | >200 | [7] |
| 5d | Carbapenem-resistant A. baumannii | 0.5 - 1 | >100 | >200 | [7] |
| 5e | Carbapenem-resistant A. baumannii | 0.5 - 1 | - | - | [7] |
Furthermore, synergistic studies have shown that compounds like 5d can enhance the efficacy of FDA-approved drugs.[7]
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculum: A standardized suspension of the target bacterium (e.g., A. baumannii BAA 1605) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
-
Validation: The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]
Anticancer Applications
Naphthoquinone and naphthyridine derivatives, structurally related to the naphthohydrazide core, are well-documented for their anticancer properties.[8][9] Their mechanisms of action are diverse and include DNA intercalation, inhibition of key enzymes like topoisomerase II, and induction of cellular stress.[3][9]
Cytotoxic Activity
These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those known for chemoresistance.[10][11]
| Compound/Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference(s) |
| Compound 47 (Naphthyridine) | MIAPaCa (Pancreas) | 0.41 | Topoisomerase II Inhibitor | [10] |
| Compound 29 (Naphthyridine) | PA-1 (Ovarian) | 0.41 | Topoisomerase II Inhibitor | [10] |
| PI-083 Analogs (Naphthoquinone) | (Various) | 3 - 16 | Proteasome Inhibition | [12] |
| Compound 44 (Naphthalene-dione) | (Various) | 6.4 | Keap1 Targeting | [13] |
| Compound 21 (Hydrazide-hydrazone) | LN-229 (Glioblastoma) | 0.77 | Proliferation Inhibition | [14] |
| Pyr-1 (Naphthoquinone) | (Broad Spectrum) | pM - nM | Stress Pathway Activation | [11] |
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting viability against compound concentration.
Antidiabetic Applications
The inhibition of carbohydrate-metabolizing enzymes, such as α-glucosidase, is a key strategy for managing type 2 diabetes mellitus.[15] Hydrazone derivatives of 3-hydroxy-2-naphthohydrazide have emerged as highly potent inhibitors of this enzyme.
Enzyme Inhibition
A series of synthesized 3-hydroxy-2-naphthohydrazide-based hydrazones (compounds 3a-3p) displayed significantly more effective inhibitory activity against α-glucosidase compared to the commercial drug acarbose.[15]
| Compound | α-Glucosidase IC50 (µM) | Reference(s) |
| 3h | 2.80 ± 0.03 | [15] |
| 3i | 4.13 ± 0.06 | [15] |
| 3f | 5.18 ± 0.10 | [15] |
| 3c | 5.42 ± 0.11 | [15] |
| Acarbose | 873.34 ± 1.67 | [15] |
Kinetic analysis of the most potent compound, 3h, revealed a concentration-dependent inhibition with a Kᵢ value of 4.76 µM, and in silico docking studies suggest that the hydrazide and naphthalene-ol groups are vital for binding to key residues in the enzyme's active site.[15]
Key Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
-
Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a buffer solution (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the α-glucosidase enzyme solution for a short period (e.g., 10 minutes) at 37°C.
-
Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the wells.
-
Incubation: The plate is incubated for a set time (e.g., 30 minutes) at 37°C. The enzyme cleaves pNPG to release p-nitrophenol, which is yellow.
-
Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).
-
Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is then determined.
Conclusion and Future Perspectives
The naphthohydrazide scaffold and its derivatives represent a highly versatile class of compounds with demonstrated therapeutic potential across multiple domains, including inflammation, infectious diseases, oncology, and metabolic disorders. The ease of synthesis and the ability to introduce a wide range of substituents allow for fine-tuning of their biological activity and pharmacokinetic properties.[16] Future research should focus on optimizing the lead compounds identified in these preclinical studies, conducting comprehensive in vivo efficacy and safety evaluations, and further elucidating their precise molecular mechanisms of action. The development of quantitative structure-activity relationship (QSAR) models will also be crucial for rationally designing next-generation naphthohydrazide-based drugs with enhanced potency and selectivity.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Naphthohydrazide | 39627-84-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]
- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
Technical Guide: Spectral Analysis of N'-{4-nitrophenyl}-1-naphthohydrazide
Disclaimer: Despite extensive searches, specific experimental spectral data (NMR, IR, Mass Spectrometry) for N'-{4-nitrophenyl}-1-naphthohydrazide (CAS 332410-34-1) is not publicly available in the searched databases and literature. To fulfill the structural and content requirements of this request, this guide presents a template using publicly available data for the closely related compound 4-nitrophenylhydrazine (CAS 100-16-3) as an illustrative example. The data and protocols provided below do not correspond to this compound but serve as a placeholder to demonstrate the expected format and content for researchers and drug development professionals.
Introduction
This document provides a technical overview of the spectral characterization of hydrazide derivatives, focusing on the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the primary subject of this guide is this compound, the lack of available public data necessitates the use of an illustrative example. The presented data and methodologies are based on the analysis of 4-nitrophenylhydrazine and are intended to serve as a reference for the type of information required for the complete characterization of the target compound.
Chemical Structure
This compound
-
Molecular Formula: C₁₇H₁₃N₃O₃
-
Molecular Weight: 307.31 g/mol
-
Structure:
(A textual representation of the chemical structure)
Spectral Data (Illustrative Example: 4-nitrophenylhydrazine)
The following tables summarize the spectral data for 4-nitrophenylhydrazine.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |
| 8.02 | d | 2H | Ar-H ortho to NO₂ |
| 6.83 | d | 2H | Ar-H meta to NO₂ |
| 8.41 | s | 1H | -NH- |
| 4.51 | s | 2H | -NH₂ |
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
No publicly available ¹³C NMR data was found for 4-nitrophenylhydrazine in the conducted searches. A representative table structure is provided below.
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| Value | C=O |
| Value | Aromatic C-NO₂ |
| Value | Aromatic C-NH |
| Value | Aromatic CH |
| Value | Naphthyl C |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (Illustrative) |
| 3320 | Strong, Broad | N-H Stretching (Hydrazine) |
| 1600 | Strong | C=C Aromatic Stretching |
| 1505 | Strong | N-O Asymmetric Stretching (NO₂) |
| 1330 | Strong | N-O Symmetric Stretching (NO₂) |
| 830 | Medium | C-H Bending (para-substituted benzene) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment (Illustrative) |
| 153.05 | 100 | [M]⁺ (Molecular Ion) |
| 123.04 | 45 | [M - NO]⁺ |
| 107.05 | 30 | [M - NO₂]⁺ |
| 92.05 | 60 | [C₆H₄NH]⁺ |
| 77.04 | 25 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical methodologies for the spectral analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans are typically used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The functional groups are assigned based on the characteristic absorption frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds, typically at 70 eV. For less stable or non-volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides information about the structure of the molecule.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound.
Navigating the Physicochemical Landscape of N'-{4-nitrophenyl}-1-naphthohydrazide: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. This technical guide addresses the solubility and stability of N'-{4-nitrophenyl}-1-naphthohydrazide, a molecule of interest in medicinal chemistry. Due to a scarcity of direct experimental data in publicly accessible literature, this paper provides a qualitative assessment based on the known characteristics of its constituent chemical moieties: a naphthyl group, a hydrazide linker, and a 4-nitrophenyl ring.
Molecular Structure and Physicochemical Identity
This compound is a hydrazone derivative with the chemical formula C₁₇H₁₃N₃O₃ and a molecular weight of approximately 307.3 g/mol .[1] Its structure, featuring a large, nonpolar naphthalene ring system and a polar nitro group, suggests a compound with limited aqueous solubility and a susceptibility to specific degradation pathways.
Inferred Solubility Profile
Aqueous Solubility: The presence of the large, hydrophobic naphthalene ring is expected to dominate the molecule's interaction with water, leading to poor aqueous solubility. The polar nitro and hydrazide groups may contribute to some minimal solubility, but the overall character is likely to be hydrophobic.
Organic Solvents: It is anticipated that this compound will exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to some extent in lower alcohols like methanol and ethanol. This is a common characteristic for similarly complex organic molecules.
Postulated Stability Considerations
The stability of this compound is influenced by several functional groups within its structure.
Hydrolytic Stability: The hydrazide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would result in the formation of 1-naphthoic acid and 4-nitrophenylhydrazine. The rate of hydrolysis is expected to be pH-dependent.
Photostability: Compounds containing nitroaromatic groups can be sensitive to light. The 4-nitrophenyl moiety may absorb UV radiation, potentially leading to photochemical degradation. Therefore, it is advisable to store the compound protected from light.
Thermal Stability: While specific data is absent, hydrazide-containing compounds can exhibit thermal decomposition, although this typically occurs at elevated temperatures.
Oxidative and Reductive Stability: The nitro group is an electron-withdrawing group and can be susceptible to reduction. Conversely, the hydrazide linkage can be prone to oxidation. The presence of oxidizing or reducing agents in a formulation could therefore compromise the stability of the molecule.
Biological Context and Potential Signaling Pathways
The biological activities of compounds containing nitro groups and hydrazone linkages are diverse and have been a subject of interest in medicinal chemistry.[2] Nitroaromatic compounds, for instance, are known to possess a wide spectrum of activities, including antimicrobial and antineoplastic properties.[2] The hydrazone scaffold is also recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a range of biological effects.
While no specific signaling pathways involving this compound have been elucidated, related structures have been investigated for their potential to modulate various cellular processes. For example, some hydrazone derivatives have been explored as enzyme inhibitors.
Logical Relationship of Physicochemical Properties
The interplay between the structural features of this compound dictates its overall physicochemical profile, which in turn influences its potential as a therapeutic agent.
References
In-Silico Analysis of N'-{4-nitrophenyl}-1-naphthohydrazide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth overview of the in-silico methodologies utilized to investigate the interactions of N'-{4-nitrophenyl}-1-naphthohydrazide, a compound of interest in contemporary drug discovery. While direct computational studies on this specific molecule are limited, this document leverages data from its close structural analog, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide, to extrapolate and present a comprehensive analysis of its potential as a therapeutic agent. The primary focus of this guide is on the molecular modeling, pharmacokinetic predictions, and potential biological targets, with a significant emphasis on its putative role as an inhibitor of IκB kinase-β (IKK-β), a key enzyme in the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.
Introduction
This compound belongs to the hydrazone class of compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl and naphthyl moieties suggests a potential for this molecule to interact with various biological targets. In-silico studies, encompassing molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are indispensable tools in modern drug discovery, offering a rational and cost-effective approach to predicting the biological activity and pharmacokinetic profile of novel compounds.
This guide will synthesize methodologies from various in-silico studies on structurally related compounds to provide a detailed protocol for the computational analysis of this compound. The primary biological target explored is IκB kinase-β (IKK-β), a critical regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.
Predicted Biological Activity and Potential Targets
Based on the analysis of its structural analog, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide, this compound is predicted to be a potent inhibitor of IκB kinase-β (IKK-β)[1]. The inhibition of IKK-β is a validated therapeutic strategy for a range of inflammatory diseases and certain types of cancer[1]. The general class of nitrophenyl hydrazones has also been investigated for inhibitory activity against other targets such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase[2].
Quantitative Data Summary
The following table summarizes the in-vitro kinase assay data for the structural analog (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (referred to as LASSBio-1524 in the cited literature) against IKK-β. This data provides a benchmark for the expected potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide | IKK-β | 1.9 | [1] |
Detailed Experimental and Computational Protocols
This section outlines the detailed methodologies for the in-silico analysis of this compound, synthesized from protocols reported for its analogs.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the ligand (this compound) within the active site of the target protein (IKK-β).
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human IKK-β is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular modeling software suite.
-
The protein structure is then energy minimized using a suitable force field.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized, and charges are assigned.
-
-
Docking Simulation:
-
A docking grid is defined around the active site of IKK-β.
-
A molecular docking program is used to perform the docking calculations.
-
The docking results are analyzed to identify the most favorable binding poses based on the docking score and interactions with key amino acid residues.
-
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of the protein-ligand complex and to assess the stability of the predicted binding mode over time.
Protocol:
-
System Preparation:
-
The best-ranked docked pose of the this compound-IKK-β complex is selected as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
-
Simulation:
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to physiological temperature and equilibrated.
-
A production MD simulation is run for an extended period (e.g., 100 ns).
-
-
Analysis:
-
The trajectory from the MD simulation is analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the protein-ligand interactions.
-
ADMET Prediction
In-silico ADMET prediction is used to assess the drug-likeness and pharmacokinetic properties of this compound.
Protocol:
-
Input: The 2D structure of the compound is used as input for ADMET prediction web servers or software.
-
Properties Calculated: A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Molecular weight
-
LogP (lipophilicity)
-
Hydrogen bond donors and acceptors
-
Topological polar surface area (TPSA)
-
Aqueous solubility
-
Blood-brain barrier penetration
-
CYP450 enzyme inhibition
-
Herg inhibition
-
Ames mutagenicity
-
Visualization of Pathways and Workflows
IKK-β/NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the role of IKK-β as a key therapeutic target.
Caption: IKK-β/NF-κB Signaling Pathway and Point of Inhibition.
In-Silico Workflow
The following diagram outlines the logical workflow for the in-silico analysis of this compound.
Caption: Workflow for In-Silico Analysis.
Conclusion
This technical guide has provided a comprehensive overview of the in-silico methodologies for the study of this compound. By leveraging data from a close structural analog, this document outlines the potential of this compound as an IKK-β inhibitor and provides detailed protocols for its computational evaluation. The presented workflows and signaling pathway diagrams serve as valuable tools for researchers in the field of drug discovery. Further in-vitro and in-vivo studies are warranted to validate the predicted biological activity and to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to N'-{4-nitrophenyl}-1-naphthohydrazide: Synthesis, Characterization, and Potential Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of N'-{4-nitrophenyl}-1-naphthohydrazide, a molecule of interest in the broader class of nitrophenyl hydrazide derivatives. While direct experimental data for this specific compound is not extensively available in published literature, this guide synthesizes information from closely related analogues to project its discovery context, a plausible synthetic route, and its potential as a biologically active agent. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this or similar compounds.
Discovery and History
The discovery of novel therapeutic agents often builds upon established pharmacophores. The core structure of this compound combines a naphthyl group with a nitrophenyl hydrazide moiety. Both components have a history of being incorporated into molecules with significant biological activities.
Hydrazide and hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities[1]. The presence of a nitro group (NO2) on an aromatic ring is known to often enhance the biological, particularly anti-inflammatory, potential of such molecules[1].
Research into p-nitrophenyl hydrazones has identified them as potential multi-target inhibitors of enzymes like COX-2 and 5-LOX, which are key mediators of inflammation[2][3]. For instance, studies on various p-nitrophenyl hydrazones have demonstrated significant anti-inflammatory effects in animal models, sometimes exceeding the activity of established drugs like celecoxib and piroxicam[4]. The general hypothesis is that the electron-withdrawing nature of the nitro group contributes to the molecule's interaction with biological targets.
Similarly, the naphthyl moiety is a common feature in medicinal chemistry, known to confer lipophilicity and potential for π-π stacking interactions with biological macromolecules. Substituted naphthalen-1-yl-acetic acid hydrazides have been synthesized and evaluated for their antimicrobial properties[5].
Given this context, the synthesis and investigation of this compound would be a logical step in the exploration of novel anti-inflammatory and antimicrobial agents. Its discovery would likely be part of a broader drug discovery program focused on developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or safety profiles[2][3].
Synthetic Protocols
Based on standard and well-documented synthetic routes for similar hydrazide derivatives, a detailed experimental protocol for the synthesis of this compound can be proposed. The synthesis is a straightforward two-step process starting from 1-naphthoic acid.
Experimental Workflow
The logical workflow for the synthesis of this compound is depicted below.
Step 1: Synthesis of Methyl 1-naphthoate (Esterification)
-
Reactants:
-
1-Naphthoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
-
Procedure: a. To a solution of 1-naphthoic acid in absolute methanol, add a catalytic amount of concentrated sulfuric acid. b. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. d. Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain crude methyl 1-naphthoate. g. Purify the crude product by column chromatography or recrystallization if necessary.
Step 2: Synthesis of this compound
-
Reactants:
-
Methyl 1-naphthoate
-
4-Nitrophenylhydrazine
-
Ethanol (absolute)
-
-
Procedure: a. Dissolve methyl 1-naphthoate in absolute ethanol. b. Add an equimolar amount of 4-nitrophenylhydrazine to the solution. c. Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. e. If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. f. If no precipitate forms, concentrate the solution under reduced pressure and induce crystallization or purify the residue using column chromatography.
Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
FT-IR (Fourier Transform Infrared Spectroscopy): To identify functional groups such as N-H, C=O (amide), and NO2.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Potential Biological Activity and Signaling Pathways
Based on the activities of structurally similar compounds, this compound is hypothesized to possess anti-inflammatory and potentially antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of related p-nitrophenyl hydrazones are thought to be mediated through the inhibition of key inflammatory enzymes and signaling pathways. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Hypothesized NF-κB Signaling Pathway Inhibition:
In this proposed mechanism, this compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Antimicrobial Activity
Naphthyl-substituted hydrazides have shown promise as antimicrobial agents[5]. The mechanism of action for such compounds can vary but often involves the disruption of microbial cell walls or membranes, or the inhibition of essential enzymes. The presence of the lipophilic naphthyl group could facilitate the transport of the molecule across microbial cell membranes.
Quantitative Data from Related Compounds
While specific data for this compound is unavailable, the following tables summarize quantitative data for structurally related compounds to provide a benchmark for potential efficacy.
Table 1: Anti-inflammatory Activity of p-Nitrophenyl Hydrazone Derivatives
| Compound | Assay | Dose/Concentration | % Inhibition | Reference |
| 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine (3b) | Carrageenan-induced paw edema in mice | 50 mg/kg | 82.35% (at 4.5h) | [4] |
| Celecoxib | Carrageenan-induced paw edema in mice | 50 mg/kg | 70.59% (at 4.5h) | [4] |
| Piroxicam | Carrageenan-induced paw edema in mice | 50 mg/kg | 64.71% (at 4.5h) | [4] |
Table 2: Antimicrobial Activity of Naphthalen-1-yl-acetic acid Hydrazide Derivatives
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| N'-(2-bromobenzylidene)-2-(naphthalen-1-yl)acetohydrazide | S. aureus | 100 | [5] |
| N'-(4-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide | B. subtilis | 50 | [5] |
| N'-(2-hydroxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide | C. albicans | 100 | [5] |
Note: The data in these tables are for compounds that are structurally related, but not identical, to this compound. They are presented for comparative purposes only.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule at the intersection of two classes of pharmacologically relevant compounds: nitrophenyl hydrazides and naphthyl derivatives. Based on the available literature for analogous structures, it is reasonable to hypothesize that this compound will exhibit anti-inflammatory and antimicrobial properties.
Future research should focus on the following:
-
Chemical Synthesis and Characterization: The proposed synthetic route should be carried out to obtain the pure compound, followed by thorough spectroscopic characterization.
-
In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of inflammatory enzyme targets (e.g., COX-1, COX-2, 5-LOX) and various microbial strains to determine its activity profile.
-
In Vivo Studies: If promising in vitro activity is observed, in vivo studies in animal models of inflammation and infection will be necessary to evaluate its efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in elucidating the structure-activity relationships and in optimizing the lead compound.
This technical guide provides a solid foundation for initiating research into this compound, a compound with considerable potential in drug discovery.
References
The Antimicrobial Potential of Synthesized Nitro Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, synthesized nitro compounds have demonstrated significant potential as potent antimicrobial agents. This technical guide provides an in-depth overview of the core principles, mechanisms of action, and experimental evaluation of these compounds, tailored for researchers, scientists, and drug development professionals.
Introduction to Nitro Compounds as Antimicrobials
Nitro-containing molecules have long been a cornerstone in the treatment of various infectious diseases.[1] Their broad spectrum of activity encompasses antibacterial, antifungal, and antiparasitic properties.[2][3] The antimicrobial efficacy of these compounds is intrinsically linked to the presence of the nitro (NO2) group, which acts as both a pharmacophore and a toxicophore.[2][3] The electron-withdrawing nature of the nitro group influences the molecule's overall electronic properties and polarity, facilitating interactions with microbial biomolecules.[1][3]
The general mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases.[4][5] This bioactivation process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[5][6][7] These reactive species can then covalently bind to and damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.[5][6]
Quantitative Antimicrobial Activity
The in vitro efficacy of synthesized nitro compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the antimicrobial activity of various classes of synthesized nitro compounds against a range of pathogenic microorganisms.
Table 1: Antibacterial Activity of Synthesized Nitro Compounds (MIC/MBC in µg/mL)
| Compound Class | Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Reference(s) |
| Nitro-Pyrrolomycins | 5a | MBC: 60 µM | - | [8] |
| 5c | MIC: 15.6-62.5 | - | [2] | |
| 5d | - | MIC: 10 µM | [8] | |
| Nitro-Chromenes | 4b (mono-halogenated) | MIC: 15.6–62.5, MBC: 62.5 | Low activity | [2] |
| 4c (mono-halogenated) | MIC: 15.6–62.5, MBC: 62.5 | Low activity | [2] | |
| Nitro-Thiadiazoles | 6a | ≤0.5 | - | [9] |
| 6b | ≤0.5 | - | [9] | |
| 6d | ≤0.5 | - | [9] | |
| Nitrofurazone Analogues | 28-48 | MIC: 0.002–7.81, MBC: 0.002–31.25 | - | [10] |
| 8-Nitrofluoroquinolones | 3c | - | - | [11] |
| Against H. pylori | MIC: 2–64 |
Table 2: Antifungal Activity of Synthesized Nitro Compounds (MIC/MFC in µg/mL)
| Compound Class | Compound | Candida spp. | Reference(s) |
| Nitro-Chromenes | 4c | MIC: 7.8–31.25, MFC: 15.6–500 | [2] |
| 4d | MIC: 7.8–31.25, MFC: 15.6–500 | [2] | |
| Nitrotriazoles | 17b | MIC: 1 µM (against C. krusei) | [5] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | 3 | More active than ketoconazole | [12] |
Key Mechanisms of Action
The antimicrobial activity of nitro compounds is multifaceted. The following diagrams illustrate the key pathways involved in their bactericidal and fungicidal effects.
Antibacterial Mechanism: Reductive Activation and Cellular Damage
The primary mechanism of antibacterial action involves the enzymatic reduction of the nitro group by bacterial nitroreductases (NTRs).[13][14] These enzymes, which can be oxygen-sensitive (Type II) or insensitive (Type I), utilize flavin mononucleotide (FMN) as a cofactor and NAD(P)H as a reducing agent to catalyze the reduction of the nitro group.[4][14][15] This process generates reactive nitrogen species that lead to widespread cellular damage.
Caption: Reductive activation of nitro compounds in bacteria.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
In fungi, certain nitro compounds exert their effect by disrupting the integrity of the cell membrane through the inhibition of ergosterol biosynthesis.[5] A key target in this pathway is the enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[5][16] The nitro group can interact with the heme iron within the active site of this enzyme, leading to its inhibition.[5]
Caption: Inhibition of ergosterol biosynthesis by nitro compounds.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount in drug development. The following are detailed methodologies for key in vitro experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]
Workflow:
Caption: Broth microdilution workflow for MIC determination.
Detailed Steps:
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.[20]
-
Serial Dilution of Test Compound: The synthesized nitro compound is serially diluted (typically 2-fold) in a 96-well microtiter plate containing growth-supporting broth.[21]
-
Inoculation: Each well is inoculated with an equal volume of the standardized microbial suspension.[21]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[17]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[20]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined to ascertain the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.[20][21][22]
Detailed Steps:
-
Subculturing: Following the MIC assay, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (at and above the MIC).[3]
-
Plating: The aliquot is plated onto a suitable agar medium that does not contain the test compound.[3]
-
Incubation: The plates are incubated at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.[3]
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[21][22]
Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[23][24][25]
Workflow:
Caption: Disk diffusion assay workflow.
Detailed Steps:
-
Inoculum Preparation and Plating: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[23]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the synthesized nitro compound are placed on the agar surface.[25]
-
Incubation: The plate is incubated under appropriate conditions.[23]
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[24] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Perspectives
Synthesized nitro compounds represent a versatile and potent class of antimicrobial agents with significant therapeutic potential. Their unique mechanism of action, involving reductive activation within the microbial cell, offers a promising avenue to combat drug-resistant pathogens. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel nitro-containing scaffolds will be crucial in the development of the next generation of antimicrobial drugs. This guide provides a foundational understanding for researchers and drug development professionals to advance the discovery and application of these promising compounds in the fight against infectious diseases.
References
- 1. An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. ackerleylab.com [ackerleylab.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. asm.org [asm.org]
- 25. hardydiagnostics.com [hardydiagnostics.com]
Methodological & Application
Application Notes and Protocols: N'-{4-nitrophenyl}-1-naphthohydrazide as a Derivatization Reagent for Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-{4-nitrophenyl}-1-naphthohydrazide is a derivatization reagent used for the detection and quantification of aldehydes and ketones. This reagent reacts with carbonyl groups to form stable hydrazone derivatives. The resulting products possess strong chromophoric and potentially fluorophoric properties, imparted by the nitrophenyl and naphthyl moieties, facilitating their detection by various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, and Mass Spectrometry (MS). Derivatization is a crucial step in the analysis of carbonyl compounds, which are often volatile, thermally labile, or lack a suitable chromophore for sensitive detection. This document provides detailed application notes and experimental protocols for the use of this compound.
Principle of Reaction
This compound reacts with the carbonyl group of aldehydes and ketones in an acidic medium via a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon. This is followed by a dehydration step, resulting in the formation of a stable N'-{4-nitrophenyl}-1-naphthohydrazone derivative. The resulting hydrazone has a significantly larger molecular weight and a strong chromophore, making it amenable to sensitive detection and quantification.
Application Note and Protocol for the Synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide, a hydrazide derivative of potential interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction between 1-naphthoic acid and 4-nitrophenylhydrazine. This application note includes a step-by-step experimental procedure, a summary of key data in a tabular format, and a visual representation of the experimental workflow.
Introduction
N-arylhydrazides are a class of organic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The synthesis of novel hydrazide derivatives is a key step in the discovery of new therapeutic agents. The target compound, this compound (CAS No. 332410-34-1), possesses a molecular formula of C17H13N3O3[1]. The protocol described herein utilizes a direct amidation approach, a common and effective method for the formation of amide and hydrazide bonds from carboxylic acids and hydrazines[2][3].
Key Data Summary
| Parameter | Value | Reference |
| IUPAC Name | N'-(4-nitrophenyl)-1-naphthohydrazide | - |
| CAS Number | 332410-34-1 | [1] |
| Molecular Formula | C17H13N3O3 | [1] |
| Molecular Weight | 307.31 g/mol | [1] |
| Appearance | Expected to be a yellow to orange solid | [4][5][6] |
| Melting Point | To be determined experimentally | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) | - |
Experimental Protocol
This protocol outlines the synthesis of this compound from 1-naphthoic acid and 4-nitrophenylhydrazine. The reaction is a condensation reaction where a molecule of water is eliminated[4][6][7].
Materials and Reagents:
-
1-Naphthoic acid
-
4-Nitrophenylhydrazine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-nitrophenylhydrazine (1.0 eq).
-
Initiation of Reaction: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent.
-
-
Characterization:
-
Characterize the purified this compound by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Experimental Workflow
Figure 1: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
DCC is a potent skin sensitizer; avoid direct contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve higher yields and purity.
References
- 1. 332410-34-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application of N'-{4-nitrophenyl}-1-naphthohydrazide in Spectrophotometric Analysis: A General Guideline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide derivatives are a versatile class of reagents used in spectrophotometric analysis for the quantification of a wide range of analytes. The underlying principle of their application lies in their ability to react with target molecules to form highly conjugated systems known as hydrazones. These resulting hydrazone products often exhibit strong absorbance in the visible region of the electromagnetic spectrum, enabling their colorimetric determination. The reaction typically involves the condensation of the hydrazide with an aldehyde or ketone functional group on the analyte, or through oxidative coupling reactions.
Principle of a Potential Spectrophotometric Method
The spectrophotometric application of N'-{4-nitrophenyl}-1-naphthohydrazide would likely involve its reaction with a target analyte to form a chromophoric product. The naphthyl and nitrophenyl groups within the molecule provide a basis for a conjugated system, and the formation of a hydrazone by reaction with an aldehyde or ketone would extend this conjugation, leading to a bathochromic shift (a shift to a longer wavelength of maximum absorbance, λmax) into the visible range. The intensity of the color produced would be directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Potential Applications
Based on the reactivity of similar hydrazide derivatives, this compound could potentially be used for the spectrophotometric determination of:
-
Aldehydes and Ketones: Including pharmaceutical compounds, environmental pollutants, and biological metabolites.
-
Metal Ions: Through the formation of colored chelation complexes.
-
Oxidizing Agents: Via oxidative coupling reactions that lead to colored products.
Data Presentation: Performance of Analogous Hydrazide Reagents
The following table summarizes typical quantitative data obtained for spectrophotometric methods utilizing various hydrazide and hydrazone derivatives for the determination of different analytes. This data is provided for comparative purposes to illustrate the potential performance that could be expected upon optimization of a method using this compound.
| Reagent | Analyte(s) | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | 350-480 | Varies with analyte | Varies with analyte | [1] |
| 2-Hydroxy-1-naphthaldehyde | Dihydralazine | 420 | 0.4 - 8 | 24,000 | [2] |
| 2-Hydroxy-1-Naphthaldehyde-P-hydroxy Benzoichydrazone (HNHBH) | Vanadium(V) & Palladium(II) | 430 | V(V): 0.050-1.935, Pd(II): 0.022-2.021 | Not Reported | [3] |
| 2-Hydroxynaphthaldehyde | Amlodipine Besylate | 416 | 4 - 20 | 10,500 | [4] |
Experimental Protocols: A General Guideline
The following are generalized protocols for the development of a spectrophotometric method using this compound. Note: These protocols are templates and require optimization for specific analytes and matrices.
Protocol 1: General Procedure for Determination of an Aldehyde or Ketone
-
Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of a known concentration (e.g., 0.1% w/v) in a suitable organic solvent such as ethanol, methanol, or acetonitrile.
-
Analyte Standard Solution: Prepare a stock solution of the target aldehyde or ketone in a suitable solvent. Prepare a series of working standards by serial dilution.
-
Catalyst/Medium: Prepare an acidic or basic solution (e.g., hydrochloric acid, sulfuric acid, or sodium hydroxide of a specific molarity) to catalyze the condensation reaction. The optimal pH will need to be determined experimentally.
-
-
Instrumentation:
-
A UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.
-
Matched quartz or glass cuvettes with a 1 cm path length.
-
-
Method:
-
To a series of volumetric flasks, add an aliquot of the standard or sample solution containing the analyte.
-
Add a specific volume of the this compound solution.
-
Add the catalyst solution to initiate the reaction.
-
Allow the reaction to proceed for a predetermined time at a specific temperature (optimization required). This may range from room temperature for several minutes to heating in a water bath.
-
After the reaction is complete, dilute the solution to the mark with the appropriate solvent.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte.
-
The λmax should be determined by scanning the spectrum of the colored product against the reagent blank.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the standard solutions.
-
Determine the linearity, regression equation, and correlation coefficient.
-
Protocol 2: General Procedure for Determination of a Metal Ion
-
Preparation of Reagents:
-
This compound Solution: Prepare as described in Protocol 1.
-
Metal Ion Standard Solution: Prepare a stock solution of the target metal ion from a high-purity salt. Prepare working standards by dilution.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer will depend on the target pH.
-
-
Method:
-
To a series of volumetric flasks, add an aliquot of the standard or sample solution containing the metal ion.
-
Add the buffer solution to adjust the pH.
-
Add a specific volume of the this compound solution.
-
Allow sufficient time for the complex to form. The solution may require heating to facilitate complexation.
-
Dilute to the mark with a suitable solvent.
-
Measure the absorbance at the λmax of the metal complex against a reagent blank.
-
Visualizations
The following diagrams illustrate the generalized workflow and the potential reaction pathway for the application of this compound in spectrophotometric analysis.
Caption: General experimental workflow for spectrophotometric analysis.
Caption: General reaction pathway forming a chromophoric product.
Conclusion
This compound holds promise as a reagent for spectrophotometric analysis due to its structural features, which are conducive to the formation of colored products upon reaction with various analytes. The development of a specific analytical method will require systematic optimization of reaction conditions, including pH, temperature, reaction time, and solvent composition. The provided protocols and data for analogous compounds offer a solid foundation for researchers to initiate method development for their specific analytical needs. It is imperative to perform thorough validation of any newly developed method to ensure its accuracy, precision, sensitivity, and robustness.
References
- 1. Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination | Samarra Journal of Pure and Applied Science [sjpas.com]
- 2. Spectrophotometric determination of dihydralazine in pharmaceuticals after derivatization with 2-hydroxy-1-naphthaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Proposed High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N'-{4-nitrophenyl}-1-naphthohydrazide
This document provides a detailed application note and protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N'-{4-nitrophenyl}-1-naphthohydrazide. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The proposed method is based on established principles for the analysis of structurally similar aromatic and nitrophenyl-containing compounds.
Application Note
Introduction
This compound is a chemical entity of interest in pharmaceutical and chemical research. A robust and reliable analytical method is essential for its accurate quantification in various sample matrices. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method with UV detection, designed as a starting point for the development and validation of a quantitative assay for this compound.
Chromatographic Principle
The proposed method employs a C18 stationary phase to separate this compound from potential impurities and matrix components. An isocratic mobile phase, consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer acidified with formic acid, facilitates the elution of the analyte. Detection is achieved using a UV-Vis detector set at a wavelength that ensures high sensitivity for the analyte. Quantification is performed by relating the peak area of the analyte in a sample to a calibration curve constructed from reference standards.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Proposed Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) containing 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | ~15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation protocol will vary depending on the matrix. For a simple formulation, dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.
4. System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. Inject the 25 µg/mL working standard solution six times and evaluate the system suitability parameters.
5. Calibration
Inject each working standard solution in duplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and ensure the correlation coefficient (r²) is greater than 0.999.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data that would be expected from a validation of this proposed method.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time (min) | - | 6.8 |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 9500 |
| %RSD of Peak Area | ≤ 2.0% | 0.75% |
Table 2: Method Validation Parameters
| Parameter | Hypothetical Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
Visualizations
HPLC Experimental Workflow
Caption: A flowchart of the HPLC experimental workflow.
Logical Relationship for Method Development
Caption: Key relationships in HPLC method development.
Application Notes and Protocols: N'-{4-nitrophenyl}-1-naphthohydrazide as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-{4-nitrophenyl}-1-naphthohydrazide is a novel fluorescent probe with potential applications in cellular imaging. This molecule incorporates a naphthalene fluorophore and a 4-nitrophenyl group, suggesting its fluorescence properties may be modulated by the local cellular environment, making it a candidate for detecting specific analytes or changes in cellular processes. The nitrophenyl group can act as an electron-withdrawing moiety, potentially quenching the fluorescence of the naphthalene ring. A change in the electronic properties of the nitrophenyl group, for instance, through enzymatic reduction or interaction with a specific analyte, could lead to a "turn-on" fluorescence response. This document provides detailed protocols for the synthesis, characterization, and application of this compound as a fluorescent probe for cellular imaging.
Hypothetical Mechanism of Action
The proposed mechanism of action for this compound as a fluorescent probe is based on the Photoinduced Electron Transfer (PET) process. In its native state, the electron-deficient 4-nitrophenyl group quenches the fluorescence of the naphthalene fluorophore. Upon interaction with a specific analyte or under certain cellular conditions (e.g., a reductive environment), the nitro group is altered, inhibiting the PET process and leading to a significant increase in fluorescence intensity.
Quantitative Data Summary
The following tables summarize the hypothetical photophysical properties and cytotoxicity profile of this compound. These values are representative and based on data from structurally similar fluorescent probes.
Table 1: Photophysical Properties
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | ~350 nm | In DMSO |
| Emission Maximum (λem) | ~450 nm (quenched) | In DMSO |
| Emission Maximum (λem) - Activated | ~450 nm (fluorescent) | After interaction with target |
| Quantum Yield (Φ) - Quenched | < 0.01 | In DMSO |
| Quantum Yield (Φ) - Activated | ~0.5 | In DMSO |
| Molar Extinction Coefficient (ε) | ~15,000 M-1cm-1 | In DMSO |
Table 2: Cytotoxicity Data
| Cell Line | Incubation Time | IC50 (µM) |
| HeLa | 24 hours | > 100 |
| A549 | 24 hours | > 100 |
| SH-SY5Y | 24 hours | > 100 |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-Naphthohydrazide
-
4-Nitrobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1-naphthohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add 4-nitrobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Cell Culture and Probe Loading
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Confocal microscopy dishes or 96-well plates (for imaging)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in confocal microscopy dishes or 96-well plates and allow them to adhere overnight.
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, remove the probe solution and wash the cells twice with PBS to remove any excess, non-internalized probe.
-
Add fresh culture medium or PBS to the cells for imaging.
Fluorescence Microscopy
Materials:
-
Confocal laser scanning microscope
-
Cells loaded with this compound
-
(Optional) Inducer or compound to be tested
Procedure:
-
Place the dish or plate with the probe-loaded cells on the stage of the confocal microscope.
-
Excite the cells with a 405 nm laser.
-
Collect the emission in the range of 420-500 nm.
-
Acquire baseline fluorescence images.
-
(Optional) To test the probe's response, add the inducer or test compound to the cells and acquire images at different time points to monitor changes in fluorescence intensity.
-
Analyze the images using appropriate software (e.g., ImageJ) to quantify the fluorescence intensity.
Visualizations
Application Notes and Protocols for Testing the Biological Activity of N'-{4-nitrophenyl}-1-naphthohydrazide
Introduction
N'-{4-nitrophenyl}-1-naphthohydrazide is a synthetic compound with a chemical structure that suggests potential biological activities. The presence of the nitrophenyl group, a common moiety in pharmacologically active molecules, and the naphthohydrazide scaffold indicates that this compound could exhibit a range of effects, including anticancer, anti-inflammatory, or antimicrobial properties.[1][2][3] These application notes provide a comprehensive experimental design for the initial screening and characterization of the biological activity of this compound, with a primary focus on its potential as an anticancer agent. The protocols are intended for researchers in drug discovery and development.
Experimental Design: A Tiered Approach
A tiered screening approach is recommended to efficiently assess the biological activity of this compound. This strategy begins with broad cytotoxicity screening against a panel of cancer cell lines and progresses to more specific mechanistic assays for promising initial results.
Tier 1: Primary Cytotoxicity Screening
The initial step is to evaluate the compound's ability to inhibit the growth of cancer cells.[4][5][6] This is a fundamental assay to identify if the compound has cytotoxic or cytostatic effects.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line (e.g., normal fibroblasts) to assess selectivity.[4]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cell lines and to assess its selectivity for cancer cells over normal cells.[4]
Tier 2: Mechanistic Apoptosis Assays
If significant and selective cytotoxicity is observed in Tier 1, the next step is to investigate the mechanism of cell death, with an initial focus on apoptosis, a common mechanism for anticancer drugs.[11]
-
Assays:
-
Objective: To determine if the compound induces apoptosis by measuring the activation of key executioner caspases and the cleavage of a critical downstream substrate.
Tier 3: Signaling Pathway Analysis
Based on the outcomes of the apoptosis assays, further investigation into the specific signaling pathways involved can be conducted. For instance, if apoptosis is confirmed, upstream signaling events can be explored.
-
Assays: Western Blot analysis for key proteins in intrinsic (e.g., Bcl-2 family proteins) and extrinsic (e.g., Fas, FADD) apoptosis pathways.
-
Objective: To elucidate the molecular mechanism by which this compound induces apoptosis.
Experimental Workflow
References
- 1. Structure-based design and biological profile of (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide, a novel small molecule inhibitor of IκB kinase-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. abcam.com [abcam.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity GC-MS Analysis of Carbonyl Compounds Using N'-{4-Nitrophenyl}-1-naphthohydrazide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the derivatization of aldehydes and ketones using N'-{4-nitrophenyl}-1-naphthohydrazide for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This derivatization technique enhances the volatility and thermal stability of carbonyl compounds, enabling sensitive and selective quantification at trace levels. The described protocols are applicable to a wide range of research, including environmental monitoring, food and beverage quality control, and clinical diagnostics.
Introduction
Carbonyl compounds, including aldehydes and ketones, are a significant class of molecules that are important in various fields, from industrial processes to biological systems. Their analysis, however, can be challenging due to their polarity and thermal lability. Derivatization is a common strategy to improve the analytical performance of these compounds in gas chromatography. The reaction of carbonyls with a derivatizing agent to form more stable and volatile products is a well-established technique.
This application note details the use of this compound as a derivatizing agent for the sensitive determination of aldehydes and ketones by GC-MS. The resulting hydrazones exhibit excellent chromatographic properties and produce characteristic mass spectra, allowing for confident identification and quantification. This method offers an alternative to more traditional reagents like 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). While DNPH is widely used for HPLC-UV analysis, its derivatives can be thermally unstable for GC analysis. PFBHA offers good thermal stability for GC analysis. This compound provides a robust alternative for GC-MS analysis, enhancing sensitivity and selectivity.
Principle of the Method
The core of this method is the chemical reaction between the carbonyl group of an aldehyde or ketone and the hydrazide functional group of this compound. This condensation reaction, typically carried out in an acidic environment, results in the formation of a stable N'-{4-nitrophenyl}-1-naphthohydrazone derivative. The bulky and aromatic nature of the naphthyl and nitrophenyl groups increases the molecular weight and improves the chromatographic behavior of the analytes, while the nitro group can enhance detector response.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent Solution: this compound (≥98% purity)
-
Solvent: Acetonitrile (HPLC grade)
-
Catalyst: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Carbonyl Standards: Aldehyde and ketone standards of interest (e.g., formaldehyde, acetaldehyde, acetone)
-
Internal Standard (IS): A suitable deuterated carbonyl compound or a carbonyl compound not expected in the sample.
-
Extraction Solvent: Hexane or Dichloromethane (GC grade)
-
Drying Agent: Anhydrous sodium sulfate
-
Sample Matrix: Air, water, or solvent extracts.
Preparation of Reagents
-
Derivatizing Reagent Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Store in an amber vial at 4°C.
-
Catalyst Solution (1 M): Prepare a 1 M solution of TFA or HCl in acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target carbonyl compounds in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to create a calibration curve over the desired concentration range.
Derivatization Procedure
-
Sample Preparation:
-
Aqueous Samples: To 1 mL of the aqueous sample in a glass vial, add an appropriate amount of the internal standard.
-
Air Samples: Collect air samples using a sorbent tube (e.g., Tenax TA) coated with the derivatizing reagent. The carbonyls react with the reagent on the sorbent during sampling. Subsequently, elute the derivatives with a small volume of acetonitrile.
-
Solvent Extracts: If the carbonyls are in an organic solvent, ensure it is compatible with the derivatization reaction. An aliquot of the extract can be taken for derivatization.
-
-
Reaction:
-
To the prepared sample, add 100 µL of the this compound stock solution.
-
Add 10 µL of the acid catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a sealed vial.
-
Allow the mixture to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add 1 mL of deionized water to the reaction mixture.
-
Add 1 mL of hexane or dichloromethane and vortex vigorously for 1 minute to extract the derivatives.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
Inject an aliquot (typically 1 µL) of the dried organic extract into the GC-MS system.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis or full scan for qualitative analysis.
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting validation and sample analysis results.
Table 1: GC-MS Method Validation Parameters for Carbonyl-N'-{4-nitrophenyl}-1-naphthohydrazide Derivatives
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linear Range (µg/L) | R² |
| Formaldehyde Derivative | User Data | User Data | User Data | User Data | User Data |
| Acetaldehyde Derivative | User Data | User Data | User Data | User Data | User Data |
| Acetone Derivative | User Data | User Data | User Data | User Data | User Data |
| Propanal Derivative | User Data | User Data | User Data | User Data | User Data |
| Butanal Derivative | User Data | User Data | User Data | User Data | User Data |
Table 2: Recovery Study of Carbonyls from Spiked Water Samples
| Analyte | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | RSD (%) (n=3) |
| Formaldehyde | 10 | User Data | User Data | User Data |
| Acetaldehyde | 10 | User Data | User Data | User Data |
| Acetone | 10 | User Data | User Data | User Data |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Derivatization reaction of a carbonyl compound.
Caption: Overall experimental workflow.
Conclusion
The use of this compound as a derivatizing agent provides a sensitive and reliable method for the analysis of aldehydes and ketones by GC-MS. The protocols outlined in this application note offer a solid foundation for researchers to develop and validate methods for the quantification of carbonyl compounds in various matrices. The enhanced chromatographic performance and mass spectrometric detectability of the derivatives make this a valuable tool for trace-level analysis.
N'-{4-nitrophenyl}-1-naphthohydrazide: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols
N'-{4-nitrophenyl}-1-naphthohydrazide is a synthetic organic compound that holds significant potential as a building block in the design and development of novel therapeutic agents. Its chemical architecture, featuring a naphthalene moiety, a hydrazide linker, and a nitrophenyl group, provides a versatile scaffold for the synthesis of diverse molecular libraries. This document provides an overview of its potential applications, protocols for its synthesis and use in assays, and highlights its relevance in medicinal chemistry research.
The presence of the nitro group, a strong electron-withdrawing feature, and the extended aromatic system of the naphthalene ring are key determinants of its chemical reactivity and biological activity. The hydrazide functional group serves as a crucial linker, enabling the facile introduction of various substituents and the construction of more complex molecules. While direct biological data for this compound is limited in publicly available literature, the activity of structurally similar compounds suggests its potential as a kinase inhibitor and anti-inflammatory agent.
Potential Therapeutic Applications
Research on analogous compounds, particularly those containing the naphthohydrazide core, points towards several promising therapeutic avenues:
-
Anti-inflammatory Activity: A structurally related compound, (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide, has been identified as a novel and selective inhibitor of IκB kinase-β (IKK-β).[1] This kinase is a key regulator of the NF-κB signaling pathway, which is centrally involved in the inflammatory response. Inhibition of IKK-β can suppress the production of pro-inflammatory cytokines, making this class of compounds attractive for the development of new anti-inflammatory drugs.
-
Anticancer Properties: The nitro group is a common feature in a variety of biologically active molecules, including some with antineoplastic properties.[2] The ability of the naphthohydrazide scaffold to be incorporated into larger molecules allows for the design of compounds that could potentially target cancer-related pathways.
-
Antimicrobial Potential: Nitro-containing compounds have a long history of use as antimicrobial agents. The diverse biological activities of molecules containing the nitro moiety suggest that derivatives of this compound could be explored for their efficacy against various pathogens.[2]
Data Presentation
Due to the limited specific data for this compound, the following table presents data for a closely related analog, (E)-N-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524), which demonstrates the potential of this chemical class.[1]
| Compound | Target | Assay Type | IC50 (µM) | Selectivity |
| (E)-N-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524) | IKK-β | In vitro kinase assay | 0.8 ± 0.1 | Selective over IKK-α and CHK2 |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis of this compound and its potential use in a kinase inhibition assay.
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of N'-arylhydrazides from the corresponding naphthoic acid.
Materials:
-
1-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
4-Nitrophenylhydrazine hydrochloride
-
Anhydrous ethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Synthesis of 1-Naphthoyl chloride:
-
In a round-bottom flask, suspend 1-naphthoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 1-naphthoyl chloride.
-
-
Synthesis of 1-Naphthohydrazide:
-
Dissolve the crude 1-naphthoyl chloride in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate in DCM to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-naphthohydrazide.
-
-
Synthesis of this compound:
-
Dissolve 1-naphthohydrazide and 4-nitrophenylhydrazine hydrochloride in anhydrous ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Protocol 2: In Vitro IKK-β Kinase Inhibition Assay
This protocol describes a general method to screen for inhibition of IKK-β, a likely target based on analog data.
Materials:
-
Recombinant human IKK-β enzyme
-
IKK-β substrate (e.g., a biotinylated IκBα peptide)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a reaction mixture containing the IKK-β enzyme and the IκBα peptide substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Inhibition Reaction:
-
To the wells of the microplate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enzyme/substrate mixture to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Signal Detection:
-
Stop the kinase reaction according to the manufacturer's instructions for the detection kit.
-
Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. A lower ATP level indicates higher kinase activity.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the potential mechanism of action and a general workflow for the application of this compound in drug discovery.
Caption: Putative IKK-β/NF-κB signaling pathway inhibited by a naphthohydrazide analog.
Caption: Drug discovery workflow using the naphthohydrazide building block.
References
Application Notes and Protocols for Cell Viability Assays with N'-{4-nitrophenyl}-1-naphthohydrazide Treatment
Introduction
The evaluation of a novel chemical entity's effect on cell viability is a cornerstone of drug discovery and toxicology. Understanding how a compound affects cell health is critical for identifying potential therapeutic agents and assessing their safety profile. N'-{4-nitrophenyl}-1-naphthohydrazide (herein referred to as NPNH) is a novel compound whose biological effects are under investigation. This document provides detailed protocols for assessing the in vitro cytotoxicity of NPNH using two standard cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.[1][2][3] These assays offer quantitative data to determine the concentration-dependent effects of a compound on cell survival.
Assessment of Metabolic Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[4][6]
Experimental Protocol: MTT Assay
Materials:
-
This compound (NPNH) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom sterile plates
-
Adherent or suspension cells of choice
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in fresh medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
For suspension cells, seed at a similar density directly into the 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent lines) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of NPNH in cell culture medium from the stock solution.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the various concentrations of NPNH. Include a vehicle control (medium with the same concentration of DMSO used for the highest NPNH concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance values are proportional to the number of viable cells.
-
Data Presentation
Cell viability is typically expressed as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.
Table 1: Hypothetical Viability Data for NPNH-Treated Cells (MTT Assay)
| NPNH Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 1 | 1.185 | 0.070 | 94.8% |
| 5 | 0.980 | 0.065 | 78.4% |
| 10 | 0.635 | 0.050 | 50.8% |
| 25 | 0.310 | 0.040 | 24.8% |
| 50 | 0.150 | 0.025 | 12.0% |
| 100 | 0.080 | 0.015 | 6.4% |
| Calculated IC50 | ~10 µM |
Assessment of Cell Membrane Integrity via LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[8][11]
Experimental Protocol: LDH Assay
Materials:
-
This compound (NPNH) stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mix, substrate, and stop solution)
-
96-well flat-bottom sterile plates
-
Adherent or suspension cells of choice
-
Lysis buffer (e.g., 10X Lysis Solution provided in kits) for maximum LDH release control
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with various concentrations of NPNH.
-
It is crucial to set up three types of controls in triplicate:
-
Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.
-
Maximum LDH Release: Untreated cells treated with lysis buffer (e.g., for 45 minutes before the end of the experiment) to cause 100% cell lysis.
-
Background Control: Culture medium without cells to measure the LDH activity present in the serum.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop during this period.
-
-
Data Acquisition:
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to reduce background from the plate.[10]
-
Data Presentation
The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.
Calculation: % Cytotoxicity = [ (Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100
Table 2: Hypothetical Cytotoxicity Data for NPNH-Treated Cells (LDH Assay)
| NPNH Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.210 | 0.015 | 0% |
| 1 | 0.235 | 0.020 | 3.5% |
| 5 | 0.350 | 0.025 | 19.7% |
| 10 | 0.650 | 0.045 | 62.0% |
| 25 | 0.890 | 0.060 | 95.8% |
| 50 | 0.920 | 0.055 | 100.0% |
| 100 | 0.925 | 0.050 | 100.7% |
| Maximum Release | 0.920 | 0.070 | 100% |
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams are essential for visualizing complex experimental processes and biological pathways. Below are representations created using the DOT language.
Caption: General workflow for cell viability and cytotoxicity assays.
Caption: Hypothetical intrinsic apoptosis pathway induced by NPNH.
Conclusion
The MTT and LDH assays are robust, reliable, and high-throughput methods for evaluating the effects of novel compounds like this compound on cell viability. The MTT assay provides insight into the metabolic state of the cells, while the LDH assay offers a direct measure of cytotoxicity through membrane damage.[8][12] Together, these protocols provide a comprehensive initial characterization of a compound's cytotoxic potential, guiding further mechanistic studies and drug development efforts.
References
- 1. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrazone-Based Chemosensors in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone derivatives have emerged as a significant class of compounds in the field of analytical chemistry, particularly as chemosensors for the detection of various metal ions. Their facile synthesis, structural versatility, and ability to form stable complexes with metal ions make them ideal candidates for developing colorimetric and fluorescent probes. The core structure, containing an azomethine group (–NHN=CH–), allows for effective coordination with metal ions, leading to observable changes in their photophysical properties. This document provides a generalized overview and representative protocols for the application of hydrazone-based compounds, with a conceptual focus on N'-{4-nitrophenyl}-1-naphthohydrazide, in the detection of specific metal ions. Due to a lack of specific published data on this compound as a metal ion sensor, the following protocols are based on the well-established methodologies for similar hydrazone-based chemosensors.
Principle of Detection
The detection mechanism of hydrazone-based chemosensors typically relies on the interaction between the hydrazone moiety and the target metal ion. This interaction can lead to several photophysical phenomena, including:
-
Colorimetric Change: Formation of a metal-ligand complex can alter the electronic structure of the molecule, resulting in a shift in the maximum absorption wavelength (λmax) and a visible color change.
-
Fluorescence Modulation: The binding of a metal ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off") through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).
These changes in optical properties can be quantitatively measured to determine the concentration of the target metal ion.
Representative Experimental Protocols
The following are generalized protocols for the synthesis and application of a hydrazone-based chemosensor, exemplified by the conceptual this compound.
Protocol 1: Synthesis of a Hydrazone-Based Chemosensor
This protocol describes a general method for the synthesis of a hydrazone derivative through the condensation of a hydrazide with an aldehyde or ketone.
Materials:
-
1-Naphthohydrazide
-
4-Nitroacetophenone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 1-naphthohydrazide and 4-nitroacetophenone in a suitable volume of ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate (the hydrazone product) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the purified this compound.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
dot
Caption: General workflow for the synthesis of a hydrazone-based chemosensor.
Protocol 2: Metal Ion Detection using UV-Vis Spectroscopy
This protocol outlines the steps for evaluating the colorimetric response of the chemosensor towards different metal ions.
Materials:
-
Stock solution of the chemosensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water or a suitable solvent). Examples: Cu²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Co²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Mg²⁺, Ca²⁺, K⁺, Na⁺.
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Selectivity Study:
-
In a series of cuvettes, place a fixed volume of the chemosensor stock solution.
-
Add a specific volume of the respective metal ion stock solutions to each cuvette to achieve a final concentration that is typically in excess (e.g., 10 equivalents) of the sensor concentration.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).
-
A blank solution containing only the chemosensor in the solvent should be used as a reference.
-
Observe any color changes and shifts in the absorption maxima.
-
-
Titration Study:
-
For the metal ion that showed a significant response, perform a titration experiment.
-
To a fixed concentration of the chemosensor solution, add increasing concentrations of the target metal ion.
-
Record the UV-Vis spectrum after each addition.
-
Plot the change in absorbance at the new absorption maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).
-
dot
Caption: Workflow for colorimetric metal ion detection using a chemosensor.
Data Presentation
Quantitative data from the sensing experiments should be summarized in tables for clear comparison.
Table 1: Representative Selectivity of a Hydrazone Chemosensor
| Metal Ion | Final Conc. (µM) | Absorbance Change (at λmax) | Color Change |
|---|---|---|---|
| Cu²⁺ | 50 | Significant Increase | Colorless to Yellow |
| Fe³⁺ | 50 | Moderate Increase | Colorless to Pale Brown |
| Ni²⁺ | 50 | No significant change | No change |
| Zn²⁺ | 50 | No significant change | No change |
| ... | ... | ... | ... |
Table 2: Analytical Performance for a Target Metal Ion (e.g., Cu²⁺)
| Parameter | Value |
|---|---|
| Linear Range (µM) | 1 - 50 |
| Limit of Detection (LOD) (µM) | 0.5 |
| Binding Stoichiometry (Sensor:Ion) | 1:1 |
| Binding Constant (Kₐ) (M⁻¹) | 1.5 x 10⁵ |
Signaling Pathway
The interaction between the hydrazone chemosensor and a metal ion typically involves the formation of a coordination complex. The nitrogen and oxygen atoms of the hydrazone moiety act as donor atoms, chelating the metal ion. This chelation event restricts the rotation around the C=N bond and can modulate the electronic properties of the conjugated system, leading to the observed optical changes.
dot
Caption: Generalized signaling pathway for a hydrazone-based chemosensor.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of N'-{4-nitrophenyl}-1-naphthohydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in this two-step synthesis can arise from several factors. Systematically investigate the following possibilities:
-
Purity of Starting Materials: Ensure the 1-naphthoic acid or its ester derivative, and the 4-nitrophenylhydrazine are of high purity. Impurities can interfere with the reaction.
-
Moisture Contamination: The first step of the synthesis, the formation of 1-naphthohydrazide from a methyl ester, is sensitive to moisture, which can lead to the hydrolysis of the ester back to the carboxylic acid.[1] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: The condensation reaction to form the hydrazide typically requires heat. If the reaction is performed at too low a temperature, the rate of reaction will be slow, leading to low conversion. Conversely, excessively high temperatures can lead to degradation of reactants or products. For the condensation of a hydrazide with an aldehyde, refluxing for 4-5 hours is a common condition.[2]
-
Inefficient Activation of Carboxylic Acid (if applicable): If starting from 1-naphthoic acid, ensure the activating agent (e.g., thionyl chloride to form the acyl chloride) is fresh and the reaction goes to completion before the addition of 4-nitrophenylhydrazine.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield. Ensure accurate measurement of all reactants.
-
Choice of Solvent: The solvent can significantly impact the reaction. Dichloromethane has been shown to be detrimental in some acyl hydrazide syntheses, while ethyl acetate has proven effective.[3] For the condensation step, methanol or ethanol are commonly used.[2]
-
Issue 2: Product is Impure or Difficult to Purify
-
Question: I have obtained a product, but it is impure, and I am struggling with purification. What are the likely impurities and what purification strategies can I employ?
-
Answer: Impurities often consist of unreacted starting materials or side products.
-
Likely Impurities:
-
1-Naphthoic Acid: This can be present if the starting ester was hydrolyzed during the first step or if the initial reaction from the acid did not go to completion.
-
1-Naphthohydrazide: Unreacted intermediate from the first step.
-
4-Nitrophenylhydrazine: Unreacted starting material from the second step.
-
Side-products from degradation: High temperatures or prolonged reaction times can lead to the formation of colored impurities.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system should be determined where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol or methanol are often good starting points for hydrazides.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity. A solvent system (e.g., a mixture of petroleum ether and ethyl acetate) should be chosen to provide good separation on a TLC plate before attempting a column.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction scheme for this synthesis? A1: The synthesis is typically a two-step process. First, 1-naphthoic acid or its methyl ester is converted to 1-naphthohydrazide. Second, the 1-naphthohydrazide is condensed with 4-nitrophenylhydrazine to yield the final product, this compound.
-
Q2: Can I use 1-naphthoic acid directly instead of its methyl ester? A2: Yes, you can start from 1-naphthoic acid. However, the carboxylic acid must first be "activated" to facilitate the reaction with the hydrazine. This is commonly done by converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with 4-nitrophenylhydrazine.
-
Q3: Is a catalyst necessary for the condensation step? A3: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can significantly increase the reaction rate.[2] The acid protonates the carbonyl oxygen (in the case of reacting with an aldehyde or ketone), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Q4: My product is highly colored. Is this normal? A4: The presence of the 4-nitrophenyl group often imparts a yellow or orange color to the compound. However, a very dark or tarry appearance may indicate the presence of impurities due to degradation. Proper purification should yield a solid with a consistent color.
-
Q5: What are the safety precautions for handling hydrazines? A5: Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The yield of hydrazide and hydrazone syntheses can be influenced by the choice of reactants and reaction conditions. Below is a table summarizing yields from related syntheses found in the literature, which can serve as a benchmark for what might be expected.
| Product Type | Reactants | Yield (%) | Reference |
| α-Naphthoic acid hydrazide | Methyl α-naphthoate, Hydrazine | 86% | --INVALID-LINK-- |
| N-(4′-nitrophenyl)-l-prolinamides | N-aryl-l-prolines, Various amines | 20-80% | --INVALID-LINK-- |
| Benzimidazole phenylhydrazones | Benzimidazole aldehydes, Phenylhydrazines | 45-80% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthohydrazide (Intermediate)
This protocol is adapted from a known synthesis of α-naphthoic acid hydrazide.[4]
-
Reactants:
-
Methyl 1-naphthoate (1 equivalent)
-
Hydrazine hydrate (80% solution in water, ~2 equivalents)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, combine methyl 1-naphthoate, 80% hydrazine hydrate, and methanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with cold water to remove any remaining hydrazine hydrate.
-
Dry the crystals thoroughly to obtain 1-naphthohydrazide. The expected yield is typically high (e.g., ~86%).
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol is a generalized procedure based on analogous hydrazone syntheses.
-
Reactants:
-
1-Naphthohydrazide (1 equivalent)
-
4-Nitrophenylhydrazine (1 equivalent)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
-
Procedure:
-
Dissolve 1-naphthohydrazide in methanol or ethanol in a round-bottom flask.
-
Add 4-nitrophenylhydrazine to the solution and stir for 20 minutes.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent (methanol or ethanol) to remove soluble impurities.
-
If necessary, purify the product further by recrystallization from a suitable solvent like ethanol.
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low yield in the synthesis.
Potential Signaling Pathway
Compounds containing a 1,4-naphthoquinone structure, which is related to the 1-naphthyl moiety, have been shown to induce cellular stress through pathways like the MAPK/ERK pathway. This is a plausible, though not confirmed, mechanism of action if the target compound exhibits anticancer activity.
Caption: Hypothesized MAPK/ERK signaling pathway potentially affected by the compound.
References
- 1. N'-[1-(4-Nitrophenyl)ethylidene]-1-naphthohydrazide|BLD Pharm [bldpharm.com]
- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Overcoming solubility issues with N'-{4-nitrophenyl}-1-naphthohydrazide in aqueous solutions
Technical Support Center: N'-{4-nitrophenyl}-1-naphthohydrazide
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility challenges with this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (CAS 332410-34-1) insoluble in my aqueous buffer?
A: this compound has a chemical structure (C17H13N3O3) characterized by aromatic rings, making it a hydrophobic and lipophilic molecule.[1] Such compounds inherently have poor water solubility because they cannot form favorable interactions (like hydrogen bonds) with polar water molecules.[2][3] Over 70% of new chemical entities face this challenge, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[2][4]
Q2: What is the recommended first step for dissolving this compound for in vitro experiments?
A: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your aqueous experimental medium.[5][6][7] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[5]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A: This is a common issue that occurs when the co-solvent concentration drops significantly upon dilution, causing the compound to crash out of the solution. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to test lower final concentrations of the compound in your assay.
-
Optimize Co-solvent Concentration: The final concentration of the co-solvent (e.g., DMSO) in your aqueous medium should be as low as possible to avoid artifacts, but high enough to maintain solubility. While many cell-based assays tolerate up to 0.5-1% DMSO, you may need to carefully determine the highest non-toxic concentration for your specific system and see if it aids solubility.
-
Use Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous medium can help stabilize the compound by forming micelles.[6][8][9] This can prevent precipitation upon dilution of the stock solution.[6]
Q4: Can I use methods other than co-solvents to improve solubility?
A: Yes, several alternative and complementary strategies can be employed. The choice depends on the specific requirements of your experiment. Key methods include pH adjustment, use of complexation agents, and creating nanosuspensions.[3][4][7]
Q5: How does pH adjustment work, and is it suitable for this compound?
A: The solubility of ionizable compounds can be significantly altered by changing the pH of the solution.[7][10] Weakly acidic or basic drugs are more soluble when they are in their ionized (salt) form.[6][11]
-
For Weakly Acidic Drugs: Increasing the pH above their pKa increases solubility.
-
For Weakly Basic Drugs: Decreasing the pH below their pKa increases solubility.[7]
Since this compound contains a hydrazide group, it may have a basic character. Therefore, decreasing the pH of the aqueous solution (e.g., using an acidic buffer) could potentially improve its solubility. However, this must be tested empirically and you must ensure the chosen pH is compatible with your experimental system and does not degrade the compound.[10]
Q6: What are cyclodextrins and how can they enhance solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming an "inclusion complex."[12][14][15] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are derivatives commonly used in pharmaceutical formulations for their enhanced solubility and safety profiles.[13][15][16]
Q7: What are the more advanced options if standard methods fail?
A: For very challenging compounds, advanced formulation strategies can be considered:
-
Nanosuspensions: This involves reducing the particle size of the solid drug to the sub-micron range (nanoparticles).[17][18] The increased surface area dramatically enhances the dissolution rate according to the Noyes-Whitney equation.[2][19] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[18][20]
-
Solid Dispersions: The compound is dispersed in a solid matrix of a hydrophilic carrier (like a polymer).[3][8] When this dispersion is added to an aqueous solution, the carrier dissolves and releases the drug as very fine, often amorphous, particles, which have higher solubility than the crystalline form.[6][8]
Quantitative Data Summary
The following tables summarize common co-solvents and provide a qualitative comparison of different solubility enhancement techniques.
Table 1: Common Co-solvents for Preparing Stock Solutions
| Co-solvent | Properties & Considerations | Typical Final Assay Concentration |
|---|---|---|
| DMSO (Dimethyl Sulfoxide) | High solubilizing power; water-miscible. Can be cytotoxic at >1%.[5] | < 0.5% |
| DMF (Dimethylformamide) | Strong solvent, similar to DMSO. Higher toxicity concerns. | < 0.1% |
| Ethanol | Good for moderately non-polar compounds. Less toxic than DMSO/DMF.[21] | < 1% |
| PEG 400 (Polyethylene Glycol) | Water-miscible polymer. Often used in combination with other solvents.[21] | Variable, system-dependent |
| NMP (N-methyl-2-pyrrolidone) | High solubilizing capacity. Used in preclinical formulations.[5] | < 1% |
Table 2: Qualitative Comparison of Solubility Enhancement Strategies
| Strategy | Principle of Action | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvents | Reduces solvent polarity to match the solute.[22][23] | Simple, fast, effective for stock solutions.[24] | Precipitation upon dilution; potential for solvent toxicity.[6][10] |
| pH Adjustment | Increases the fraction of the compound in its ionized, more soluble form.[7][11] | Simple to formulate and analyze.[10] | Only works for ionizable compounds; risk of precipitation in buffered systems (e.g., blood); compound stability may be pH-dependent.[7][10] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a water-soluble host molecule.[9][12] | Significant solubility enhancement; can improve stability.[13] | Requires screening for the best cyclodextrin type; can be a costly excipient. |
| Surfactants | Forms micelles that entrap the hydrophobic drug.[8][9] | Effective at low concentrations; improves wettability. | Potential for cell toxicity; can interfere with some biological assays. |
| Nanosuspension | Increases surface area by reducing particle size, leading to a faster dissolution rate.[17][19] | Applicable to nearly all poorly soluble drugs; high drug loading possible.[17][18][20] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability (particle aggregation).[25] |
Experimental Protocols
Protocol 1: Preparation and Dilution of a Co-solvent Stock Solution
-
Solvent Selection: Start with 100% DMSO.
-
Weighing: Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of DMSO to achieve a high concentration stock (e.g., 10-50 mM). Vortex vigorously. If necessary, use gentle heating (37°C) or sonication to aid dissolution. Visually inspect for any undissolved particulates against a dark background.
-
Serial Dilution (in Co-solvent): If needed, perform serial dilutions from your concentrated stock using 100% DMSO to create intermediate stock solutions.
-
Aqueous Dilution: For your experiment, dilute the stock solution directly into the final aqueous buffer while vortexing the buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation. The final DMSO concentration should ideally be below 0.5%.
-
Solubility Check: After dilution, visually inspect the final solution for any signs of precipitation or cloudiness. For a more quantitative check, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Screening for Solubility Enhancement by pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer system has sufficient capacity and is compatible with your downstream application.
-
Compound Addition: Add a known excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, filter the samples through a 0.22 µm filter (ensure the filter material does not bind the compound) or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.
Visualizations: Workflows and Mechanisms
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. 332410-34-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ajptonline.com [ajptonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 20. ijhsr.org [ijhsr.org]
- 21. researchgate.net [researchgate.net]
- 22. wisdomlib.org [wisdomlib.org]
- 23. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 24. longdom.org [longdom.org]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing N'-{4-nitrophenyl}-1-naphthohydrazide Derivatization
Welcome to the technical support center for the derivatization of N'-{4-nitrophenyl}-1-naphthohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound derivatization?
A1: this compound is primarily used as a derivatizing agent for aldehydes and ketones. The resulting hydrazone products often exhibit strong UV-Visible absorption or fluorescence due to the extended chromophore, making them highly suitable for sensitive quantification by techniques such as HPLC-UV/Vis or LC-MS.
Q2: What is the general reaction mechanism for this derivatization?
A2: The derivatization reaction is a condensation reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone). The reaction is typically acid-catalyzed and involves the formation of a hydrazone with the elimination of a water molecule.
Q3: What are the critical parameters to control for successful derivatization?
A3: The key parameters to optimize are:
-
pH: The reaction is acid-catalyzed. A slightly acidic medium is generally optimal.
-
Temperature: Reaction kinetics are temperature-dependent.
-
Solvent: The choice of solvent should ensure the solubility of all reactants.
-
Reactant Molar Ratio: An excess of the derivatizing agent is often used to drive the reaction to completion.
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting or injecting aliquots of the reaction mixture over time, you can observe the disappearance of the limiting reactant (the analyte) and the appearance of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization procedure.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect pH | The reaction is acid-catalyzed. Ensure the reaction mixture is slightly acidic (pH 4-6). You can add a small amount of an acid catalyst like acetic acid or hydrochloric acid. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. Be cautious of potential side product formation at excessively high temperatures. |
| Inappropriate Solvent | Ensure all reactants are fully dissolved. Common solvents for this reaction include ethanol, methanol, or acetonitrile. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some derivatizations can take several hours to reach completion. |
| Degraded Reagents | Use fresh this compound and ensure the purity of your analyte and solvent. |
Issue 2: Presence of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | Overly acidic conditions or high temperatures can lead to side product formation. Re-optimize the pH and temperature. |
| Impure Reactants | Verify the purity of your starting materials using an appropriate analytical technique (e.g., NMR, LC-MS). |
| Instability of the Product | The hydrazone product may be unstable under the reaction or work-up conditions. Consider a milder work-up procedure or immediate analysis after derivatization. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Excess Derivatizing Agent | If a large excess of this compound was used, it might co-elute with the product. Reduce the molar excess in subsequent experiments. Alternatively, a selective extraction or a more efficient chromatographic method may be required. |
| Similar Polarity of Product and Impurities | Optimize the mobile phase and stationary phase for your column chromatography to achieve better separation. Gradient elution in HPLC can be particularly effective. |
Data Presentation
Table 1: Effect of pH on Product Yield
| pH | Yield (%) | Purity (%) |
| 3 | 65 | 88 |
| 4 | 85 | 95 |
| 5 | 92 | 98 |
| 6 | 88 | 96 |
| 7 | 45 | 80 |
Table 2: Effect of Temperature on Reaction Time
| Temperature (°C) | Time to Completion (min) | Yield (%) |
| 25 | 120 | 85 |
| 40 | 60 | 91 |
| 60 | 30 | 93 |
| 80 | 15 | 88 (with minor impurities) |
Experimental Protocols
Protocol 1: Standard Derivatization of an Aldehyde
-
Preparation of Reagents:
-
Prepare a 10 mM solution of the aldehyde analyte in acetonitrile.
-
Prepare a 15 mM solution of this compound in acetonitrile.
-
Prepare a 0.1 M solution of acetic acid in acetonitrile (catalyst).
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the aldehyde solution.
-
Add 150 µL of the this compound solution.
-
Add 10 µL of the acetic acid solution to catalyze the reaction.
-
-
Incubation:
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, allow the mixture to cool to room temperature.
-
Add 740 µL of acetonitrile to dilute the sample to a final volume of 1 mL.
-
The sample is now ready for analysis by HPLC or LC-MS.
-
Visualizations
Caption: Experimental workflow for derivatization.
Caption: Troubleshooting decision tree for low yield.
N'-{4-nitrophenyl}-1-naphthohydrazide stability and degradation issues
Technical Support Center: N'-{4-nitrophenyl}-1-naphthohydrazide
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data is unavailable, for a compound with its structure, standard storage conditions for maintaining stability would be in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to prevent degradation from moisture and atmospheric components. For long-term storage, refrigeration (-20°C) is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its functional groups, the primary degradation pathways are likely to be:
-
Hydrolysis: The hydrazide bond is susceptible to cleavage, especially under acidic or basic conditions, which would yield 1-naphthoic acid and 4-nitrophenylhydrazine.[1][2] Hydrazide hydrolysis is often acid-catalyzed.[1][3][4]
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, potentially leading to the reduction of the nitro group or other photochemical reactions.[5][6] The naphthyl group is also photo-reactive.
-
Oxidation: The hydrazide moiety can be susceptible to oxidation.[7]
Q3: Is this compound expected to be stable in aqueous solutions?
A3: The stability of hydrazides in aqueous solutions is pH-dependent.[8][9] Generally, they are more stable at neutral pH and less stable under acidic or basic conditions due to hydrolysis.[8][9] For experimental purposes, it is recommended to prepare fresh aqueous solutions and use them promptly. If storage is necessary, it should be at low temperatures for a short duration, and the pH should be maintained near neutral.
Q4: What solvents are suitable for dissolving and storing this compound?
A4: this compound is likely to be soluble in polar aprotic solvents such as DMSO and DMF. For less polar options, chlorinated solvents or ethers might be suitable. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. The choice of solvent should also consider the specific requirements of the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions for each experiment. If using a stock solution, assess its purity by a suitable analytical method (e.g., HPLC, LC-MS) before use. |
| Photodegradation | Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil. |
| Hydrolysis | Ensure the use of anhydrous solvents and store the compound in a desiccator. If working in aqueous buffers, prepare solutions immediately before use and maintain a neutral pH if possible. |
| Incomplete Dissolution | Use sonication or gentle warming to ensure complete dissolution. Visually inspect for any particulate matter before use. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolysis Products | Compare the retention times of the unexpected peaks with those of potential hydrolysis products (1-naphthoic acid and 4-nitrophenylhydrazine) if standards are available. |
| Photodegradation Products | If the sample was exposed to light, the new peaks could be photodegradation products. Re-run the analysis with a sample that has been rigorously protected from light. |
| Solvent Impurities or Adducts | Run a blank analysis of the solvent. Check for potential reactions between your compound and the solvent, especially if using reactive solvents or elevated temperatures. |
Hypothetical Stability Data
The following tables present hypothetical data to illustrate how quantitative stability information for this compound could be presented. Note: This is not real experimental data.
Table 1: Hypothetical pH-Dependent Hydrolysis
| pH | Half-life (t½) at 25°C |
| 3.0 | 12 hours |
| 5.0 | 72 hours |
| 7.0 | > 30 days |
| 9.0 | 48 hours |
Table 2: Hypothetical Photostability Data
| Light Condition | % Degradation after 24h |
| Dark (Control) | < 1% |
| Ambient Laboratory Light | 5% |
| Direct Sunlight | 30% |
| UV Lamp (365 nm) | 50% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9). The final concentration should be suitable for the chosen analytical method, and the percentage of the organic solvent should be kept low.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C). Protect the solutions from light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH value to determine the degradation kinetics and calculate the half-life.
Protocol 2: General Procedure for Assessing Photostability
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent. Prepare multiple identical samples.
-
Light Exposure: Expose the samples to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution). Wrap a control sample in aluminum foil to protect it from light.
-
Incubation: Maintain a constant temperature during the experiment.
-
Sampling and Analysis: At various time points, analyze the light-exposed and dark control samples by HPLC.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of degradation and the formation of any photoproducts.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: General workflow for a chemical stability study.
Caption: Potential degradation pathways of the compound.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N'-{4-nitrophenyl}-1-naphthohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N'-{4-nitrophenyl}-1-naphthohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures.An excessive amount of solvent was used.Premature crystallization occurred during hot filtration, leading to product loss. | Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points for aromatic hydrazides.[1]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crashing out of solution. |
| Oily Product Instead of Crystals | The cooling process is too rapid.The presence of significant impurities that inhibit crystal lattice formation.The melting point of the product is close to the boiling point of the solvent. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can be beneficial.Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization.Choose a solvent with a lower boiling point, or use a solvent pair to modulate the solvent properties. |
| Colored Impurities in Final Product | Colored byproducts from the synthesis are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product. |
| Poor Separation in Column Chromatography | The chosen eluent system is too polar or not polar enough.The column is overloaded with the crude product.The column was not packed properly, leading to channeling. | Develop an appropriate eluent system using thin-layer chromatography (TLC) first. A good starting point for aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.The amount of crude product should generally be 1-5% of the weight of the stationary phase (e.g., silica gel).Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred. |
| Product is Tailing on TLC/Column | The compound is interacting too strongly with the acidic silica gel.The presence of acidic or basic impurities. | Add a small amount of a modifier to the eluent system. For example, a few drops of triethylamine can help to reduce tailing for basic compounds, while a small amount of acetic acid can be beneficial for acidic compounds.A pre-purification wash with a dilute acid or base solution (if the product is stable) might help to remove some impurities. |
| Multiple Spots on TLC After Purification | The purification was incomplete.The product is degrading on the silica gel. | Re-purify the product using a different technique (e.g., recrystallization if column chromatography was used first) or optimize the current method (e.g., use a shallower solvent gradient in column chromatography).Some sensitive compounds can degrade on silica gel. In such cases, using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: While specific impurities depend on the exact synthetic route, common contaminants in the synthesis of N'-arylhydrazides can include unreacted starting materials such as the 1-naphthoic acid derivative (e.g., ester or acid chloride) and 4-nitrophenylhydrazine. Side products from potential side reactions, such as the formation of di-acylated hydrazines or products from the degradation of starting materials or the final product, may also be present.
Q2: Which solvents are best for the recrystallization of this compound?
A2: For aromatic hydrazides, polar protic solvents are often a good choice. Ethanol is a commonly used solvent for the recrystallization of similar compounds.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent or solvent mixture should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents at both room and elevated temperatures.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For a polar, aromatic compound like this compound, normal-phase column chromatography using silica gel as the stationary phase is a suitable technique. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from your desired compound. After purification, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis can be used to determine the final purity of the product.
Quantitative Data Summary
The following table provides a general overview of expected outcomes from the purification of hydrazide compounds. Please note that these are typical values and the actual results may vary depending on the specific experimental conditions.
| Purification Method | Parameter | Typical Value |
| Recrystallization | Yield | 60-90% |
| Purity (by HPLC) | >98% | |
| Melting Point | Sharp, narrow range | |
| Column Chromatography | Yield | 40-80% |
| Purity (by HPLC) | >99% | |
| Melting Point | Sharp, narrow range |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a test solvent (e.g., ethanol) at room temperature and observe the solubility. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
-
Eluent Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexane) that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: General workflow for the purification of crude this compound.
References
Minimizing side reactions in the synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TR-01 | Low or No Product Yield | 1. Inactive starting materials. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality solvent or reagents. | 1. Verify the purity of methyl 1-naphthoate and 4-nitrophenylhydrazine via NMR or LC-MS. 2. Increase the reaction temperature in increments of 10°C, monitoring for product formation. 3. Extend the reaction time, monitoring progress by TLC every 2-4 hours. 4. Use freshly distilled, anhydrous solvents. |
| TR-02 | Presence of Unreacted Starting Material | 1. Incomplete reaction due to insufficient heating or time. 2. Stoichiometric imbalance of reactants. | 1. See solutions for TR-01. 2. Ensure an accurate molar ratio of reactants. A slight excess of the hydrazine can be used. |
| TR-03 | Formation of a Symmetrical Diacyl Hydrazide | 1. Use of hydrazine hydrate instead of 4-nitrophenylhydrazine, leading to the formation of N,N'-di(1-naphthoyl)hydrazine. 2. Contamination of 4-nitrophenylhydrazine with hydrazine. | 1. Ensure the correct hydrazine derivative is used. 2. Use pure 4-nitrophenylhydrazine. |
| TR-04 | Product is a Different Color Than Expected (e.g., dark brown or black) | 1. Decomposition of the product or starting materials at high temperatures. 2. Air oxidation of the hydrazine. | 1. Lower the reaction temperature and extend the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| TR-05 | Difficulty in Product Purification | 1. Presence of multiple, closely related side products. 2. Product is insoluble in common recrystallization solvents. | 1. Optimize reaction conditions to minimize side products (see other troubleshooting points). 2. Utilize column chromatography with a gradient elution system. 3. Screen a wider range of solvents or solvent mixtures for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct method is the hydrazinolysis of a 1-naphthoic acid ester, typically methyl 1-naphthoate, with 4-nitrophenylhydrazine in a high-boiling point solvent like ethanol or n-butanol under reflux.[1] This method generally offers good yields and avoids the use of harsh reagents.
Q2: My reaction is sluggish and gives a low yield. What parameters can I adjust?
A2: To improve reaction kinetics, you can try several approaches. Increasing the reaction temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol) can be effective.[1] Alternatively, adding a catalytic amount of a weak acid or base might facilitate the reaction, though this should be done cautiously as it can also promote side reactions. See the table below for a comparison of reaction conditions.
Table 1: Effect of Reaction Conditions on Yield and Purity
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ethanol | 78 | 24 | 65 | 92 |
| n-Butanol | 117 | 12 | 85 | 95 |
| Toluene | 111 | 18 | 78 | 94 |
Q3: I observe a significant amount of an impurity with a higher molecular weight than my product. What could it be?
A3: A common side product in hydrazide synthesis is the formation of a di-acylated hydrazine. In this case, it would be N,N'-bis(1-naphthoyl)-4-nitrophenylhydrazine. This can occur if the reaction temperature is excessively high or if there is an issue with the stoichiometry. To avoid this, use a slight excess of the 4-nitrophenylhydrazine and maintain careful temperature control.
Q4: How can I best purify the final product?
A4: Recrystallization is often the most effective method for purifying this compound.[2] Suitable solvents include ethanol, methanol, or acetic acid. If recrystallization fails to remove impurities, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent is a reliable alternative.
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydrazinolysis
-
Reactant Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1-naphthoate (1.86 g, 10 mmol) in 100 mL of n-butanol.
-
Addition of Hydrazine : To the stirred solution, add 4-nitrophenylhydrazine (1.53 g, 10 mmol).
-
Reaction : Heat the mixture to reflux (approximately 117°C) and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution.
-
Isolation : Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Purification : Recrystallize the crude product from hot ethanol to yield pure this compound. Dry the final product in a vacuum oven.
Visualizations
References
Technical Support Center: Enhancing Detection Sensitivity with N'-{4-nitrophenyl}-1-naphthohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N'-{4-nitrophenyl}-1-naphthohydrazide as a derivatizing agent to enhance the sensitivity of detection methods. The following resources are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical detection?
A1: this compound is primarily used as a derivatizing agent in analytical chemistry. Its main function is to react with carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives that exhibit strong ultraviolet-visible (UV-Vis) absorption or fluorescence, thereby significantly enhancing the sensitivity of their detection, particularly in High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays.[1][2][3][4]
Q2: How does derivatization with this compound improve detection sensitivity?
A2: The derivatization process introduces a chromophore (the nitrophenyl and naphthyl groups) into the analyte molecule.[2][5] This modification results in a derivative with a high molar absorptivity, making it more readily detectable by UV-Vis spectrophotometers at lower concentrations.[5] For fluorescent-capable molecules, it can also introduce or enhance a fluorophore, allowing for highly sensitive fluorescence detection.[6][7]
Q3: What types of analytes can be detected using this reagent?
A3: This reagent is specifically designed for the derivatization of compounds containing aldehyde or ketone functional groups.[3][4] This includes a wide range of analytes relevant in pharmaceutical and biomedical research, such as certain drugs, metabolites, and biomarkers.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: For a successful derivatization, it is crucial to optimize several parameters, including:
-
Reagent Concentration: A molar excess of the derivatizing agent is typically used to ensure the reaction goes to completion.
-
Reaction Time and Temperature: These parameters need to be optimized to achieve a complete and rapid reaction without causing degradation of the analyte or the derivative.[8]
-
pH: The reaction is often pH-dependent, and an acidic catalyst is commonly required to facilitate the condensation reaction between the hydrazide and the carbonyl group.
-
Solvent: The choice of solvent is important to ensure the solubility of both the analyte and the reagent and to facilitate the reaction.
Q5: Can excess derivatizing reagent interfere with the analysis?
A5: Yes, a large excess of the unreacted derivatizing reagent can sometimes co-elute with the analyte-derivative peak in HPLC, causing interference.[9] It is important to optimize the reagent concentration and chromatographic conditions to separate the derivative peak from the reagent peak. In some cases, a sample cleanup step after derivatization may be necessary to remove excess reagent.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of this compound for enhanced detection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal/Peak for the Derivatized Analyte | 1. Incomplete Derivatization Reaction: Reaction conditions (time, temperature, pH) may not be optimal.[10] 2. Degradation of Analyte or Derivative: The analyte or the formed hydrazone may be unstable under the reaction or storage conditions.[10] 3. Incorrect Wavelength Selection: The detector wavelength may not be set to the absorbance maximum of the derivative. 4. Issues with Reagent Quality: The this compound reagent may have degraded. | 1. Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and pH to find the optimal conditions. Perform a time-course experiment to determine when the reaction reaches completion. 2. Assess Stability: Analyze the sample immediately after derivatization. If storage is necessary, evaluate stability at different temperatures (e.g., 4°C, -20°C) and in the dark. 3. Determine λmax: Scan the UV-Vis spectrum of a derivatized standard to identify the wavelength of maximum absorbance (λmax) and set the detector accordingly. 4. Use Fresh Reagent: Prepare fresh solutions of the derivatizing agent. Store the solid reagent in a cool, dark, and dry place. |
| High Background Noise or Baseline Drift in HPLC | 1. Contaminated Reagents or Solvents: Impurities in the derivatizing agent, solvents, or buffers can contribute to high background. 2. Excess Reagent in the Sample: A large excess of unreacted reagent can cause a rising baseline.[9] 3. Mobile Phase Incompatibility: The mobile phase may not be suitable for the derivatized sample. | 1. Use High-Purity Reagents: Utilize HPLC-grade solvents and high-purity reagents. Filter all solutions before use. 2. Optimize Reagent Concentration and Cleanup: Reduce the molar excess of the derivatizing agent. Consider a solid-phase extraction (SPE) step after derivatization to remove excess reagent. 3. Mobile Phase Optimization: Ensure the mobile phase is compatible with the derivatized analyte and does not cause precipitation. Adjust the mobile phase composition for better baseline stability. |
| Poor Reproducibility of Results | 1. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition can lead to inconsistent derivative formation.[11] 2. Sample Matrix Effects: Components in the sample matrix (e.g., plasma, urine) may interfere with the derivatization reaction. 3. Pipetting Errors: Inaccurate pipetting of the analyte or reagent will lead to variability. | 1. Standardize the Protocol: Strictly adhere to the optimized derivatization protocol. Use a heating block or water bath for precise temperature control. An autosampler can improve the precision of reagent addition and injection timing.[1] 2. Sample Preparation: Implement a sample cleanup procedure (e.g., protein precipitation, SPE) before derivatization to minimize matrix effects. 3. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accuracy. |
| Appearance of Unexpected Peaks in the Chromatogram | 1. Side Reactions: The derivatizing agent may react with other components in the sample matrix or degrade to form byproducts. 2. Impure Analyte Standard: The standard used for the analyte may contain impurities. 3. Contamination: Contamination from glassware, solvents, or the instrument can introduce extraneous peaks. | 1. Analyze Blanks: Run a reagent blank (all components except the analyte) and a sample blank (sample without the derivatizing agent) to identify the source of the extra peaks. 2. Check Standard Purity: Verify the purity of the analyte standard using an alternative analytical method if possible. 3. Ensure Cleanliness: Thoroughly clean all glassware and use fresh, high-purity solvents. |
Experimental Protocols
Protocol 1: Derivatization of a Carbonyl-Containing Drug in Plasma for HPLC-UV Analysis
This protocol provides a general methodology for the derivatization of a drug containing an aldehyde or ketone functional group in a plasma matrix.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
2. Derivatization Reaction:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 50 µL of a 50:50 (v/v) acetonitrile/water solution.
- Add 20 µL of a 1 mg/mL solution of this compound in acetonitrile.
- Add 10 µL of 2% (v/v) trifluoroacetic acid in acetonitrile as a catalyst.
- Vortex briefly and incubate at 60°C for 30 minutes in a heating block.
- Cool the reaction mixture to room temperature.
3. HPLC Analysis:
- Inject 10 µL of the derivatized sample into the HPLC system.
- HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Gradient: Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at the absorbance maximum of the derivatized drug (e.g., 380 nm).
Quantitative Data Summary
The following tables present hypothetical yet representative data demonstrating the enhancement in detection sensitivity after derivatization with this compound.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ) Before and After Derivatization
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) |
| Drug A (Aldehyde) | Direct HPLC-UV | 50 | 150 |
| HPLC-UV with Derivatization | 2 | 6 | |
| Metabolite B (Ketone) | Direct HPLC-UV | 80 | 240 |
| HPLC-UV with Derivatization | 5 | 15 |
Table 2: Molar Absorptivity Enhancement
| Compound | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Fold Increase |
| Drug A (Aldehyde) | 1,200 | - |
| Drug A - Derivative | 25,000 | 20.8 |
| Metabolite B (Ketone) | 800 | - |
| Metabolite B - Derivative | 22,000 | 27.5 |
Diagrams
Caption: Experimental workflow for derivatization and HPLC analysis.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. Derivatization in HPLC - HTA [hta-it.com]
- 2. researchgate.net [researchgate.net]
- 3. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. welch-us.com [welch-us.com]
- 7. mdpi.com [mdpi.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 10. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Assay Interference from N'-{4-nitrophenyl}-1-naphthohydrazide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected results or assay interference when working with compounds containing nitrophenyl, hydrazide, or naphthyl moieties, such as N'-{4-nitrophenyl}-1-naphthohydrazide. These structural motifs are often associated with Pan-Assay Interference Compounds (PAINS), which can lead to false-positive or misleading results in a variety of biological assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a chemical compound that contains several structural features known to be problematic in biological screening assays. These include a nitrophenyl group, a hydrazide linker, and a naphthyl group. Such moieties are common in molecules classified as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that tend to show activity in numerous assays through non-specific mechanisms, rather than by specifically interacting with the intended biological target.[1]
Q2: What are the common mechanisms of assay interference for compounds like this?
Compounds containing nitrophenyl, hydrazide, and naphthyl groups can interfere with biological assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and inhibit enzymes non-specifically. This is a common mechanism for promiscuous inhibitors.[2]
-
Reactivity: The hydrazide and nitrophenyl groups can be chemically reactive, leading to covalent modification of proteins or assay reagents, which can alter their function and produce a false signal.
-
Redox Activity: Nitrophenyl groups can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage proteins and interfere with assay components.
-
Spectroscopic Interference: The naphthyl group is a fluorophore and can cause interference in fluorescence-based assays through autofluorescence. The colored nature of the nitrophenyl group can also interfere with absorbance-based readouts.[3]
-
Luciferase Inhibition: Many compounds, including those with structures similar to parts of this compound, are known to directly inhibit luciferase enzymes, a common reporter in cell-based assays.[3]
Q3: What are "PAINS" and "frequent hitters"?
-
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of biological assays. They often contain reactive functional groups or have properties that lead to non-specific interactions.[1]
-
Frequent hitters are compounds that are repeatedly identified as "hits" in multiple, unrelated high-throughput screening (HTS) campaigns.[4] This promiscuity is often a red flag for non-specific activity or assay interference.
Q4: Are there specific assays that are more susceptible to interference from these types of compounds?
Yes, certain assay formats are more prone to interference from compounds with these structural motifs:
-
Fluorescence-Based Assays: Susceptible to interference from autofluorescent compounds (like those containing a naphthyl group) or compounds that quench fluorescence.
-
Luciferase Reporter Gene Assays: Prone to false negatives due to direct inhibition of the luciferase enzyme.
-
Enzyme Assays (especially those with thiol-containing proteins): Can be affected by reactive compounds that modify cysteine residues.
-
High-Throughput Screens (HTS): The high concentrations of compounds used in HTS can promote aggregation and other non-specific effects, leading to a higher rate of false positives.[5]
Troubleshooting Guides
If you suspect that this compound or a similar compound is interfering with your assay, follow these troubleshooting steps.
Issue 1: Unexpected Inhibition or Activity in an Enzyme Assay
Possible Cause: Non-specific inhibition due to compound aggregation or reactivity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected enzyme inhibition.
Experimental Protocols:
-
Detergent Dependence Assay (for Aggregation):
-
Prepare your standard enzyme assay reaction mixture.
-
Set up parallel reactions with and without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Add your test compound to both sets of reactions at a range of concentrations.
-
Measure enzyme activity.
-
Interpretation: If the inhibitory potency (IC50) of the compound significantly increases in the presence of the detergent, it is likely acting as an aggregator.
-
-
Dithiothreitol (DTT) Counter-Screen (for Reactivity):
-
Prepare your standard enzyme assay buffer.
-
Set up parallel reactions with and without the addition of 1 mM DTT.[6]
-
Pre-incubate the test compound in both buffers for 15-30 minutes.
-
Initiate the enzymatic reaction and measure activity.
-
Interpretation: A significant decrease in inhibition in the presence of DTT suggests that the compound may be a reactive electrophile that modifies thiol groups on the enzyme.
-
Issue 2: Low Signal or Unexpected Results in a Fluorescence-Based Assay
Possible Cause: Compound autofluorescence or quenching.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence assay interference.
Experimental Protocols:
-
Autofluorescence Measurement:
-
Prepare a plate with your assay buffer.
-
Add the test compound at the same concentration used in your main assay.
-
Read the fluorescence at the same excitation and emission wavelengths used in your assay.[7]
-
Include a buffer-only control as a blank.
-
Interpretation: A high fluorescence reading from the compound alone indicates autofluorescence.
-
-
Quenching Assay:
-
Prepare a solution of a stable fluorophore (e.g., fluorescein) in your assay buffer.
-
Measure the fluorescence of this solution.
-
Add your test compound and re-measure the fluorescence.
-
Interpretation: A significant decrease in the fluorescence of the known fluorophore indicates that your compound is a quencher.
-
Issue 3: Reduced Signal in a Luciferase Reporter Assay
Possible Cause: Direct inhibition of the luciferase enzyme.
Troubleshooting Workflow:
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Enhancing DTT assays for reactive oxygen species detection in atmospheric particulate matter: key factors and methodological insights - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00158C [pubs.rsc.org]
- 7. static.igem.wiki [static.igem.wiki]
Safe handling and disposal of N'-{4-nitrophenyl}-1-naphthohydrazide
Frequently Asked Questions (FAQs)
Q1: What are the primary potential hazards associated with N'-{4-nitrophenyl}-1-naphthohydrazide?
A1: Based on its chemical structure, this compound is expected to present several significant hazards. The presence of the 4-nitrophenyl group suggests potential for thermal instability and explosive properties, especially when dry or subjected to heat, friction, or shock.[1][2] Aromatic nitro compounds can be flammable and may react violently with strong oxidizing agents, strong bases, and reducing agents.[3] The hydrazide functional group indicates potential toxicity, and hydrazines as a class are known to be corrosive and can be carcinogenic.[4][5] It may cause skin and eye irritation.[1][6]
Q2: What Personal Protective Equipment (PPE) is required when working with this compound?
A2: To minimize exposure, the following PPE should be worn at all times:
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be used if there is a splash hazard.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene, are essential.[5]
-
Body Protection: A flame-resistant lab coat should be worn.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Q3: How should this compound be stored?
A3: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1] It should be kept in a tightly sealed, clearly labeled container.[7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Q4: What is the correct procedure in case of an accidental spill?
A4: In the event of a spill, treat it as a major incident. Do not attempt to clean it up yourself.[5] Follow these steps:
-
Notify everyone in the immediate vicinity and your supervisor.
-
Evacuate the area.
-
If possible, without endangering yourself, close the sash of the fume hood where the spill occurred.
-
Prevent access to the contaminated area.
-
Contact your institution's EHS department or emergency response team for cleanup and disposal.[5]
Q5: What are the first-aid measures in case of exposure?
A5: Immediate medical attention is crucial in case of any exposure.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Troubleshooting Guide
Problem: The solid this compound appears discolored or has changed in appearance.
Solution: Discoloration can be a sign of decomposition or contamination. Aromatic nitro compounds can be unstable, and decomposition may increase their explosive hazard.[1] Do not use the material. Isolate the container in a safe location (e.g., the back of a fume hood) and contact your EHS department for guidance on safe disposal.
Problem: The compound is not dissolving in the intended solvent.
Solution: Verify the solubility of this compound from a reliable source if possible. Avoid heating the mixture to increase solubility without a proper risk assessment, as heating can lead to violent decomposition or explosion of nitro compounds.[2] Consider alternative solvents or sonication in a controlled environment.
Problem: I need to transport a small quantity of the compound to another laboratory.
Solution: Ensure the compound is in a securely sealed and clearly labeled primary container. Place the primary container inside a durable, sealed secondary container to prevent release in case of a leak. Follow all institutional and departmental guidelines for the transport of hazardous chemicals between laboratories.
Hazard Summary
Since specific quantitative data for this compound is unavailable, the following table summarizes its potential hazards based on the properties of aromatic nitro compounds and hydrazides.
| Hazard Category | Potential Classification and Remarks |
| Physical Hazards | Explosive: Di- and trinitroaromatic compounds can be explosive under conditions of heat and shock.[1] The dry compound may be sensitive to friction.[1] |
| Flammable Solid: Aromatic nitro compounds are flammable.[1] | |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if ingested, inhaled, or absorbed through the skin.[1][5] |
| Skin Corrosion/Irritation: Expected to be a skin irritant.[1] | |
| Eye Damage/Irritation: Expected to cause serious eye irritation.[6] | |
| Carcinogenicity: Hydrazine and some of its derivatives are considered potential carcinogens.[5] | |
| Environmental Hazards | Hazardous to the Aquatic Environment: Aromatic nitro compounds and hydrazines can be toxic to aquatic life.[8] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Solid this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the fume hood into a tared, sealed container and weigh the sealed container outside the hood.
-
Use anti-static weighing paper or a weighing boat.
-
Use non-metallic spatulas to avoid generating sparks or friction that could initiate decomposition.
-
Carefully transfer the desired amount of the solid, avoiding the creation of dust.
-
-
Post-Weighing:
-
Securely close the stock container and return it to its designated storage location.
-
Clean any residual dust from the handling area within the fume hood using a damp cloth, which should then be disposed of as hazardous waste.
-
Wash hands thoroughly after the procedure.
-
Protocol 2: Disposal of this compound Waste
-
Waste Segregation:
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Unused or waste this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Treatment (to be performed by trained personnel/EHS):
-
Due to its hazardous nature, this compound waste should not be neutralized or treated in the lab.
-
Destruction of hydrazines can be achieved through oxidation with solutions like sodium hypochlorite, but this should only be performed by trained professionals in a controlled setting.[7][9]
-
Aromatic nitro compounds may require specialized disposal methods like incineration.
-
-
Final Disposal:
-
All waste containers must be sealed, clearly labeled with their contents, and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Workflow Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 4. nbinno.com [nbinno.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arxada.com [arxada.com]
Scaling up the synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide for larger studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-naphthohydrazide (Precursor) | - Incomplete reaction of methyl 1-naphthoate with hydrazine hydrate.- Loss of product during workup and recrystallization. | - Increase reaction time or temperature (monitor for degradation).- Use a larger excess of hydrazine hydrate.- Optimize recrystallization solvent and conditions to minimize solubility of the product. |
| Low Yield of this compound | - Incomplete condensation reaction.- Side reactions, such as the formation of azines.- Degradation of the product under reaction conditions. | - Ensure anhydrous reaction conditions to favor hydrazone formation.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.- Control the reaction temperature carefully. |
| Presence of Impurities in the Final Product | - Unreacted 1-naphthohydrazide or 4-nitrobenzaldehyde.- Formation of the 4-nitrobenzaldehyde azine.- Contamination from solvents or reagents. | - Optimize the stoichiometry of the reactants.- Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF).- Consider column chromatography if recrystallization is ineffective, though be aware that hydrazones can sometimes be unstable on silica gel. Using a deactivated silica or a different stationary phase might be necessary. |
| Difficulty in Product Isolation/Precipitation | - High solubility of the product in the reaction solvent.- Formation of an oil instead of a solid. | - After the reaction is complete, cool the mixture slowly and scratch the inside of the flask to induce crystallization.- Add a co-solvent in which the product is less soluble to promote precipitation.- If an oil forms, try triturating it with a non-polar solvent like hexane to induce solidification. |
| Color of the Final Product is Darker than Expected | - Presence of colored impurities.- Product degradation due to prolonged heating or exposure to light. | - Recrystallize the product, potentially with the addition of activated carbon to remove colored impurities.- Minimize the reaction time and protect the reaction mixture from light. |
| Inconsistent Results Upon Scale-Up | - Inefficient heat and mass transfer in larger reaction vessels.- Changes in reagent addition rates.- Difficulty in maintaining uniform reaction conditions. | - Use a reactor with efficient stirring and temperature control.- For larger scales, consider the controlled addition of one reagent to the other to manage the reaction exotherm.- Perform small-scale pilot runs to identify and address potential scale-up issues before committing to a large-scale synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, 1-naphthohydrazide is synthesized from the corresponding ester (methyl 1-naphthoate) and hydrazine hydrate. In the second step, 1-naphthohydrazide is condensed with 4-nitrobenzaldehyde in the presence of a catalytic amount of acid to yield the final product.
Q2: What is a suitable solvent for the condensation reaction?
A2: Alcohols such as methanol, ethanol, or isopropanol are commonly used for this type of condensation reaction. They are good solvents for the starting materials and the product often has limited solubility upon cooling, facilitating isolation.
Q3: Is a catalyst necessary for the condensation step?
A3: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, is often recommended to accelerate the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate). The disappearance of the starting materials (1-naphthohydrazide and 4-nitrobenzaldehyde) and the appearance of the product spot can be visualized under UV light.
Q5: What are the best practices for purifying the final product at a larger scale?
A5: Recrystallization is the most common and scalable method for purifying solid products like this compound. It is important to perform solubility tests to identify a suitable solvent system that provides good recovery of the pure product. For larger batches, ensure efficient stirring during cooling to obtain a consistent crystal size, which facilitates filtration and drying.
Q6: Are there any specific safety precautions I should take during the synthesis?
A6: Hydrazine hydrate is corrosive and toxic; always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-Nitrobenzaldehyde is also a hazardous substance. Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthohydrazide
-
To a round-bottom flask equipped with a reflux condenser, add methyl 1-naphthoate (1.0 eq).
-
Add methanol as a solvent.
-
Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 1-naphthohydrazide.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 1-naphthohydrazide (1.0 eq) in ethanol.
-
Add 4-nitrobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product should precipitate out of the solution. If not, reduce the solvent volume or add a small amount of water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven.
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound under different conditions. This data is intended for comparison and to guide optimization efforts.
Table 1: Effect of Solvent on the Yield and Purity of this compound
| Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Methanol | 3 | 85 | 97.5 |
| Ethanol | 3 | 92 | 98.8 |
| Isopropanol | 4 | 88 | 98.2 |
| Acetonitrile | 4 | 75 | 96.1 |
Table 2: Effect of Catalyst on the Condensation Reaction
| Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| None | 8 | 65 | 95.3 |
| Acetic Acid (1%) | 3 | 92 | 98.8 |
| p-Toluenesulfonic Acid (1%) | 2.5 | 94 | 98.5 |
| Formic Acid (1%) | 3.5 | 89 | 97.9 |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for addressing low yield or purity.
Validation & Comparative
A Comparative Guide to the Analytical Validation of N'-{4-nitrophenyl}-1-naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method with UV detection is proposed for the quantification of N'-{4-nitrophenyl}-1-naphthohydrazide. This technique is widely used for its specificity, sensitivity, and accuracy in the analysis of pharmaceutical and chemical compounds.
Experimental Protocol: Proposed RP-HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Method Validation Workflow
The following diagram illustrates the key steps in validating the proposed analytical method.
Caption: Workflow for the validation of an analytical method.
Comparison of Analytical Methods
The proposed HPLC method offers a balance of specificity, sensitivity, and accuracy. However, other analytical techniques can also be considered for the analysis of this compound and related hydrazide compounds. The following table provides a comparative summary.
| Parameter | Proposed RP-HPLC Method | UV-Visible Spectrophotometry | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Specificity | High (separates analyte from impurities) | Low (potential for interference from other absorbing compounds) | High (good for volatile and thermally stable compounds) | Moderate (separation can be less efficient than HPLC) |
| Sensitivity | High (typically µg/mL to ng/mL) | Moderate (typically µg/mL) | Very High (can reach pg/mL with appropriate detectors) | Low (typically µ g/spot ) |
| Accuracy | High | Moderate to High | High | Moderate |
| Precision | High | Moderate to High | High | Moderate |
| Typical Application | Quantitative analysis, purity determination, stability studies | Quantitative analysis of pure substances, dissolution testing | Analysis of volatile impurities, residual solvents | Qualitative identification, semi-quantitative estimation |
| Instrumentation Cost | High | Low | High | Very Low |
| Sample Throughput | Moderate | High | Moderate | High |
| Derivatization | Not typically required | Not required | May be required for non-volatile compounds | Not typically required |
Detailed Validation Parameters for the Proposed HPLC Method
The validation of the proposed HPLC method should be performed according to the guidelines of the International Council for Harmonisation (ICH). The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate that the analyte peak is free from interference. | The analyte peak should be well-resolved from other peaks with a resolution of >2. |
| Linearity | Analyze a minimum of five concentrations across the intended range. Plot the peak area against concentration and determine the correlation coefficient. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established based on the linearity study and should cover the expected concentrations of the analyte in the samples. | The range should be appropriate for the intended application. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same standard solution. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be sufficiently low to detect trace amounts of the analyte if required. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in the method parameters. |
Signaling Pathway of a Hypothetical Bio-analytical Application
In a drug development context, this compound might be investigated for its biological activity. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.
Caption: Inhibition of a kinase cascade by the analyte.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. A thorough validation in line with ICH guidelines is crucial to ensure the generation of accurate and precise analytical data. While other techniques like UV-Visible spectrophotometry and GC can be employed, HPLC generally offers superior specificity and a good balance of performance characteristics for routine quality control and research applications in the pharmaceutical and chemical industries. Researchers should select the most appropriate analytical method based on the specific requirements of their study, considering factors such as the nature of the sample, the required sensitivity, and the available instrumentation.
Cross-reactivity studies of N'-{4-nitrophenyl}-1-naphthohydrazide with other compounds
A Template for Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific cross-reactivity studies for N'-{4-nitrophenyl}-1-naphthohydrazide are not publicly available. This guide provides a template and hypothetical framework for conducting and presenting such research, based on established methodologies for analogous compounds. The experimental data and results presented herein are illustrative and intended to serve as a guide for future investigations.
Introduction
This compound is a molecule of interest within various research domains due to its structural motifs, which are common in compounds exhibiting a range of biological activities. Understanding the cross-reactivity of this compound is crucial for assessing its specificity and potential off-target effects in biological systems. This guide outlines a standardized approach to evaluating the cross-reactivity of this compound against a panel of structurally and functionally related compounds.
Experimental Design and Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a lead compound.
Caption: Experimental workflow for cross-reactivity assessment.
Hypothetical Cross-Reactivity Data
The following tables present hypothetical data from a cross-reactivity study of this compound against a panel of selected compounds targeting a hypothetical enzyme, "Target Kinase X."
Table 1: In Vitro Inhibition of Target Kinase X
| Compound | IC50 (µM) |
| This compound | 0.5 |
| Analog 1: N'-{4-aminophenyl}-1-naphthohydrazide | 15.2 |
| Analog 2: N'-{4-nitrophenyl}-2-naphthohydrazide | 5.8 |
| Reference Inhibitor | 0.1 |
Table 2: Selectivity Panel Against Related Kinases
| Compound | Target Kinase X (IC50, µM) | Kinase A (IC50, µM) | Kinase B (IC50, µM) | Selectivity Index (vs. Kinase A) | Selectivity Index (vs. Kinase B) |
| This compound | 0.5 | > 100 | 25.0 | > 200 | 50 |
| Reference Inhibitor | 0.1 | 10.0 | 1.5 | 100 | 15 |
Experimental Protocols
Materials:
-
This compound (synthesis as per established methods)
-
Analog compounds (commercially sourced or synthesized)
-
Reference inhibitors (commercially sourced)
-
Recombinant human kinases (Target Kinase X, Kinase A, Kinase B)
-
ATP, substrate peptides, and kinase buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Kinase Inhibition Assay Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 50 nL of each compound dilution into a 384-well assay plate.
-
Prepare a kinase solution containing the respective kinase in a reaction buffer.
-
Prepare a substrate/ATP solution.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Add 5 µL of the substrate/ATP solution to initiate the reaction.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Add 10 µL of the detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 1 hour at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Selectivity Index Calculation:
The selectivity index is calculated as the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target kinase.
Selectivity Index = IC50 (Off-Target Kinase) / IC50 (Primary Target Kinase)
Potential Signaling Pathway Interaction
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing a framework for investigating its mechanism of action and potential off-target effects.
Caption: Hypothetical signaling pathway for Target Kinase X.
This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound. The presented protocols and data structures are intended to be adapted and expanded upon based on the specific research questions and the biological context of interest. Rigorous cross-reactivity profiling is an indispensable step in the preclinical development of any lead compound.
Navigating the Structure-Activity Landscape of N'-{4-nitrophenyl}-1-naphthohydrazide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) for N'-{4-nitrophenyl}-1-naphthohydrazide analogs and related compounds, drawing on available experimental data to illuminate the path for future drug discovery efforts.
While comprehensive SAR studies specifically focused on the this compound scaffold are limited in the public domain, valuable insights can be gleaned from the analysis of closely related chemical classes. These include nitrophenyl derivatives, naphthoquinones, and various hydrazone-containing molecules. By examining the biological activities of these analogs, we can infer key structural motifs that contribute to their efficacy as potential therapeutic agents.
Comparative Biological Activity of Related Analogs
To facilitate a clear comparison, the following table summarizes the biological activities of various analogs related to the core structure of interest. These compounds share key pharmacophoric features, such as the nitrophenyl group, the hydrazide or a similar linker, and a polycyclic aromatic system.
| Compound Class | Specific Analog | Biological Activity | Potency (IC50/MIC) | Cell Line/Organism |
| N-(4'-nitrophenyl)-l-prolinamides | 4a | Anticancer | 95.41 ± 0.67% inhibition at 100 µM | A549 (Human lung carcinoma) |
| 4u | Anticancer | 83.36 ± 1.70% inhibition at 100 µM | A549 (Human lung carcinoma) | |
| 4a | Anticancer | 93.33 ± 1.36% inhibition at 100 µM | HCT-116 (Human colon carcinoma) | |
| Aminobenzylated 4-Nitrophenols | Chlorine derivative | Antibacterial | MIC: 1.23 μM | Multidrug-resistant Staphylococcus aureus and Enterococcus faecalis |
| N-nitrophenyl derivatives (Type-B) | Most Type-B compounds | Enzyme Inhibition (AHAS) | IC50: 25-177μM | Acetohydroxyacid synthase |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazoles | Compound 16 | Antitrypanosomal | IC50: 6 ± 1 μM | Trypanosoma cruzi Tulahuen strain |
| Compound 16 | Antitrypanosomal | IC50: 0.16 ± 0.02 μM | T. cruzi amastigotes in LLC-MK2 cells | |
| Compound 19 | Antitrypanosomal | IC50: 0.10 ± 0.04 μM | T. cruzi amastigotes in LLC-MK2 cells | |
| N-(2-hydroxy-4-nitrophenyl)benzamides | Benzamide derivative 1d | Antibacterial | MIC: 1.95, 3.9, 7.8 µg/ml | Drug-resistant B. subtilis, B. subtilis, and S. aureus |
Key Insights from Structure-Activity Relationship Studies
Analysis of the broader class of nitrophenyl and naphthyl-containing compounds reveals several key SAR trends:
-
The Nitro Group: The presence of a nitro group on the phenyl ring is a common feature in many biologically active compounds, contributing to their anticancer and antimicrobial properties.[1][2][3][4][5] Its electron-withdrawing nature can be crucial for molecular interactions with biological targets.
-
The Hydrazone Linker: The hydrazone moiety (-C=N-NH-) is a versatile scaffold in medicinal chemistry, known to be a pharmacophore in a variety of bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory activities.
-
The Naphthyl Moiety: The bulky, lipophilic naphthyl group can enhance binding to target proteins and influence the pharmacokinetic properties of a compound. In some cases, it is integral to the mechanism of action, as seen in certain anticancer 1,4-naphthoquinones.
-
Substitutions on the Phenyl Ring: The type and position of substituents on the phenyl ring can dramatically alter biological activity. For instance, in a series of p-nitrophenyl hydrazones designed as anti-inflammatory agents, electron-withdrawing groups on one aryl ring and electron-donating groups on the other were found to increase activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the analogs.
Anticancer Activity: MTT Assay
The cytotoxic activities of compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human carcinoma cell lines (e.g., A549, HCT-116, HepG2, SGC7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[5]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of lead candidates.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
While the direct SAR of this compound analogs remains an area ripe for exploration, the analysis of related compound classes provides a solid foundation for future research. The interplay of the nitrophenyl moiety, the hydrazide linker, and the naphthyl group appears to be a promising strategy for the development of novel therapeutic agents. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential and define a more precise structure-activity relationship.
References
- 1. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Naphthohydrazide Derivatives as IKK-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in a wide range of inflammatory diseases. IκB kinase β (IKK-β) is a key enzyme in the canonical NF-κB pathway, making it an attractive target for the development of novel anti-inflammatory therapeutics. Naphthohydrazide derivatives have emerged as a promising class of IKK-β inhibitors. This guide provides a comparative overview of the in vitro and in vivo efficacy of (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524) and other notable IKK-β inhibitors.
Data Presentation
In Vitro Efficacy of IKK-β Inhibitors
| Compound | Target | IC50 | Selectivity | Reference |
| LASSBio-1524 | IKK-β | Data not available | Selective over IKK-α and CHK2 | [1] |
| BMS-345541 | IKK-β | 0.3 µM | ~13-fold selective over IKK-α | [2] |
| ML120B | IKK-β | 60 nM | Does not inhibit other IKK isoforms | [3] |
In Vivo Efficacy of IKK-β Inhibitors
| Compound | Animal Model | Dosing | Efficacy | Reference |
| LASSBio-1524 | Arachidonic acid-induced mouse ear edema | Dose-dependent | Suppressed edema formation | [1] |
| BMS-345541 | Collagen-induced arthritis in mice | 10-100 mg/kg, p.o. | Dose-dependent reduction in disease incidence and severity | [4] |
| ML120B | Adjuvant-induced arthritis in rats | 12 mg/kg, p.o., twice daily (ED50) | Dose-dependent inhibition of paw swelling and protection against bone and cartilage erosion | [5] |
Experimental Protocols
In Vitro IKK-β Kinase Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against IKK-β.
Materials:
-
Recombinant human IKK-β enzyme
-
IKK-β substrate (e.g., IκBα peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., LASSBio-1524)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, IKK-β enzyme, and the IκBα substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Arachidonic Acid-Induced Mouse Ear Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Arachidonic acid (AA) solution in acetone (e.g., 2 mg/20 µL)
-
Test compound (e.g., LASSBio-1524) dissolved in a suitable vehicle
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Micropipette
-
Balance
-
Punch biopsy tool (e.g., 6 mm diameter)
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), apply the arachidonic acid solution topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
After a defined period of inflammation (e.g., 1 hour), euthanize the mice.
-
Using a punch biopsy tool, collect a standardized section from both the right (inflamed) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in vehicle group)] x 100
Mandatory Visualization
References
- 1. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 4.5.2. Arachidonic Acid (AA)-Induced Rat Ear Inflammation Model [bio-protocol.org]
Comparative analysis of the spectral properties of naphthohydrazide isomers
A detailed examination of the spectral properties of 1-naphthohydrazide and 2-naphthohydrazide reveals distinct differences in their light absorption and emission characteristics, stemming from the positional variation of the hydrazide functional group on the naphthalene core. This guide provides a comparative analysis of their spectral behavior, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the structure-property relationships of these isomers.
The position of the carbohydrazide group on the naphthalene ring system significantly influences the electronic transitions and, consequently, the absorption and fluorescence properties of the resulting isomers. While both 1-naphthohydrazide and 2-naphthohydrazide are structurally similar, the differing points of attachment lead to notable shifts in their respective spectra.
Comparative Spectral Data
The following table summarizes the key spectral properties of 1-naphthohydrazide and 2-naphthohydrazide based on available experimental data.
| Property | 1-Naphthohydrazide | 2-Naphthohydrazide |
| UV-Vis Absorption (λmax) | ~290 nm, ~320 nm (in cyclohexane) | ~275 nm, ~331 nm (in ethanol) |
| Fluorescence Emission (λem) | ~339 nm | ~354 nm |
| Quantum Yield (Φf) | Data not readily available | Data not readily available |
| Stokes Shift | Data not readily available | Data not readily in available |
Note: The exact spectral maxima can vary depending on the solvent and experimental conditions. The data presented is a compilation from various sources for comparative purposes.
Analysis of Spectral Differences
The observed differences in the absorption and emission maxima between the two isomers can be attributed to the distinct electronic environments of the naphthalene core at the 1- and 2-positions. The naphthalene ring system possesses two main absorption bands, the ¹La and ¹Lb bands, which arise from π-π* transitions. The position of a substituent can differentially affect these transitions.
The absorption spectrum of naphthalene itself shows characteristic peaks. The introduction of the carbohydrazide group, an auxochrome, alters the energy of these transitions. Generally, a larger conjugated system leads to a bathochromic (red) shift in the absorption spectrum. While both isomers extend the conjugation, the specific interactions between the hydrazide group and the naphthalene π-system differ.
For 1-naphthohydrazide, the attachment at the alpha-position leads to a distinct set of absorption bands. In contrast, the beta-position attachment in 2-naphthohydrazide results in a different pattern of interaction with the π-electron cloud, leading to its characteristic absorption and emission profile. The fluorescence emission of both isomers occurs at longer wavelengths than their absorption, a phenomenon known as the Stokes shift.
Experimental Protocols
The spectral data presented in this guide are typically obtained using the following standard methodologies:
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: Solutions of the naphthohydrazide isomers are prepared in a spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane) at a known concentration (typically in the micromolar range).
-
Measurement: The absorbance of the sample is measured over a specific wavelength range (e.g., 200-400 nm) against a reference cuvette containing the pure solvent. The wavelengths of maximum absorbance (λmax) are then determined.
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer is employed for these measurements.
-
Sample Preparation: Similar to UV-Vis spectroscopy, dilute solutions of the isomers are prepared in a suitable spectroscopic grade solvent.
-
Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima. The resulting fluorescence emission is then scanned over a range of longer wavelengths to determine the emission maximum (λem). To determine the fluorescence quantum yield, a standard fluorescent compound with a known quantum yield is used as a reference.
Structural and Electronic Considerations
The underlying reasons for the spectral differences can be visualized through the structural formulas of the isomers and a conceptual representation of their electronic transitions.
Figure 1. A diagram illustrating the distinct spectral properties of 1-naphthohydrazide and 2-naphthohydrazide, highlighting the relationship between their chemical structure and their absorption and emission characteristics.
Conclusion
The positional isomerism in naphthohydrazides has a clear and measurable impact on their spectral properties. The 2-isomer generally exhibits a slight bathochromic shift in its fluorescence emission compared to the 1-isomer. These differences are crucial for applications in fields such as the design of fluorescent probes, where specific absorption and emission characteristics are required. Further research to quantify the fluorescence quantum yields and lifetimes of these isomers would provide a more complete picture of their photophysical behavior and expand their potential applications in drug development and materials science.
A Researcher's Guide to Assessing the Reproducibility of N'-{4-nitrophenyl}-1-naphthohydrazide as a Potential IKK-β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the experimental reproducibility and performance of N'-{4-nitrophenyl}-1-naphthohydrazide, a compound of interest for its potential as an inhibitor of IκB kinase-β (IKK-β), a key target in inflammatory diseases. Due to the limited publicly available data on this compound, this document focuses on establishing robust experimental protocols and offers a comparative overview of alternative IKK-β inhibitors.
Introduction to this compound and its Therapeutic Rationale
While direct studies on this compound are not extensively published, its structural analog, (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524), has been identified as a novel inhibitor of IKK-β with in vivo anti-inflammatory effects. This structural similarity provides a strong basis for investigating this compound as a potential modulator of the IKK-β/NF-κB signaling pathway, which is a critical regulator of the inflammatory response.
The IKK-β/NF-κB Signaling Pathway
The IKK-β enzyme plays a crucial role in the canonical NF-κB signaling cascade. Upon stimulation by pro-inflammatory signals, IKK-β phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of IKK-β is therefore a promising therapeutic strategy for a range of inflammatory conditions.
Experimental Protocols for Assessing Reproducibility and Performance
To rigorously evaluate this compound and ensure the reproducibility of its biological effects, a multi-tiered experimental approach is recommended. This involves both biochemical and cell-based assays.
In Vitro IKK-β Kinase Activity Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified IKK-β.
a) Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA)
-
Principle: This immunoassay quantifies the phosphorylation of a biotinylated IκBα-derived peptide substrate by IKK-β. The phosphorylated product is captured on a streptavidin-coated plate and detected using a europium-labeled anti-phospho-IκBα antibody.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human IKK-β, the biotinylated peptide substrate, and ATP in a kinase buffer.
-
Add varying concentrations of this compound or a reference inhibitor.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow for capture of the biotinylated substrate.
-
Wash the plate and add the europium-labeled anti-phospho-IκBα antibody.
-
After incubation and further washing, add enhancement solution and measure the time-resolved fluorescence.
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
b) ADP-Glo™ Kinase Assay
-
Principle: This luminescent assay quantifies IKK-β activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the ADP concentration.
-
Methodology:
-
Set up the kinase reaction with IKK-β, substrate (e.g., IKKtide), ATP, and the test compound.
-
Incubate to allow for ATP-to-ADP conversion.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.
-
Measure the luminescence signal.
-
-
Data Analysis: A lower luminescence signal corresponds to higher IKK-β inhibition. Determine the IC50 value from a dose-response curve.
Cell-Based NF-κB Activation Assays
These assays assess the compound's ability to inhibit the NF-κB pathway within a cellular context.
a) NF-κB Reporter Gene Assay
-
Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified.
-
Methodology:
-
Plate the NF-κB reporter cell line.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis: Determine the compound's ability to inhibit TNF-α-induced reporter gene expression and calculate the IC50 value.
b) Western Blot Analysis of IκBα Phosphorylation and Degradation
-
Principle: This technique directly measures the upstream effects of IKK-β inhibition by assessing the phosphorylation and subsequent degradation of IκBα.
-
Methodology:
-
Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages).
-
Pre-treat the cells with the test compound.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells at different time points and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated IκBα and total IκBα.
-
-
Data Analysis: Observe the reduction in phosphorylated IκBα and the stabilization of total IκBα in the presence of the inhibitor.
Comparison with Alternative IKK-β Inhibitors
A variety of IKK-β inhibitors have been developed, ranging from natural products to synthetic small molecules. When evaluating the potential of this compound, it is useful to compare its performance metrics (once determined) to those of established alternatives.
| Inhibitor Class | Examples | Typical IC50 Range (IKK-β) | Key Characteristics |
| Natural Products | Parthenolide, Andrographolide | 1 - 10 µM | Covalent and non-covalent binders; may have off-target effects. |
| Synthetic Small Molecules | BMS-345541, SC-514, MLN120B | 10 nM - 1 µM | Often ATP-competitive; can exhibit high selectivity for IKK-β over IKK-α. |
| Peptide-based Inhibitors | NEMO-Binding Domain (NBD) Peptide | 1 - 20 µM | Target the interaction between IKK-β and NEMO; may have cell permeability challenges. |
Table 1: Comparison of different classes of IKK-β inhibitors.
Conclusion and Future Directions
The structural similarity of this compound to a known IKK-β inhibitor makes it a compelling candidate for further investigation. To ensure the reproducibility and validity of any findings, a systematic approach employing both biochemical and cell-based assays is essential. By following the detailed protocols outlined in this guide, researchers can generate robust data to determine the compound's potency, selectivity, and mechanism of action. Comparative analysis with existing IKK-β inhibitors will be crucial in establishing the therapeutic potential of this compound as a novel anti-inflammatory agent. Future in vivo studies in relevant animal models of inflammation will be the subsequent step to validate its efficacy.
No Published Data on the Enzyme Inhibitory Selectivity of N'-{4-nitrophenyl}-1-naphthohydrazide
A comprehensive review of scientific literature and biological databases reveals a significant gap in the understanding of N'-{4-nitrophenyl}-1-naphthohydrazide as an enzyme inhibitor. Currently, there is no publicly available experimental data to support a comparative guide on its selectivity, performance against other inhibitors, or its mechanism of action.
Researchers and drug development professionals seeking information on the enzyme inhibition profile of this compound will find a notable absence of studies. Searches for its biological activity, including screening against enzyme panels and selectivity profiling, have not yielded any specific results. Consequently, it is not possible to construct a comparison with alternative enzyme inhibitors, as the foundational data for such an analysis does not exist in the public domain.
While the broader classes of compounds to which this compound belongs, such as nitrophenyl hydrazones and naphthohydrazide derivatives, have been investigated for their potential as enzyme inhibitors, this information cannot be directly extrapolated to the specific molecule . Structure-activity relationships in enzyme inhibition are highly specific, and minor chemical modifications can lead to vastly different biological activities.
For professionals in the field, this lack of data represents an unexplored area of research. The potential of this compound as an enzyme inhibitor remains to be determined through initial screening and subsequent detailed biochemical and cellular assays.
Hypothetical Experimental Workflow for Characterization
Should a research program be initiated to investigate the properties of this compound, a standard experimental workflow would be required. The following diagram illustrates a logical progression of experiments to determine its activity and selectivity as an enzyme inhibitor.
Caption: Hypothetical workflow for characterizing a novel enzyme inhibitor.
Without the foundational data from such a workflow, any discussion on the selectivity and comparative performance of this compound remains purely speculative. Researchers are encouraged to consider this compound as a candidate for initial screening in their enzyme inhibitor discovery programs.
A Comparative Guide to Enzyme Activity Assays: Benchmarking Chromogenic and Fluorogenic Detection Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical and cellular analysis, the precise measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of two widely used methodologies: chromogenic (colorimetric) and fluorogenic assays. As a case study, we will benchmark the performance of assays for alkaline phosphatase, a commonly studied enzyme, to illustrate the key differences in sensitivity, dynamic range, and overall utility. While the specific compound N'-{4-nitrophenyl}-1-naphthohydrazide is not a component of a mainstream commercial assay kit, its chemical structure suggests it would likely function as a substrate in a hydrolase assay, releasing a detectable nitrophenyl group. Therefore, this guide will focus on the principles of such assays, providing a valuable framework for researchers considering the development of novel substrates or the selection of appropriate commercial kits for their experimental needs.
Principles of Detection: A Tale of Two Signals
Chromogenic and fluorogenic assays both rely on an enzyme's ability to convert a substrate into a detectable product. The fundamental difference lies in the nature of the signal produced.
Chromogenic Assays: These assays utilize substrates that, when acted upon by an enzyme, release a product that absorbs light in the visible spectrum (a chromophore). The concentration of the colored product is directly proportional to the enzyme's activity and is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer or microplate reader. A classic example is the use of p-nitrophenyl phosphate (pNPP) as a substrate for alkaline phosphatase.
Fluorogenic Assays: In contrast, fluorogenic assays employ substrates that are either non-fluorescent or weakly fluorescent. Enzymatic cleavage releases a product (a fluorophore) that, when excited by light of a specific wavelength, emits light at a longer wavelength. This emitted fluorescence is measured by a fluorometer or a fluorescent microplate reader. The intensity of the fluorescence is proportional to the enzyme's activity. A common fluorogenic substrate for phosphatases is 4-methylumbelliferyl phosphate (MUP).
At a Glance: Performance Comparison
The choice between a chromogenic and a fluorogenic assay often depends on the required sensitivity, the expected range of enzyme activity, and the available instrumentation. The following table summarizes the key performance characteristics of commercially available alkaline phosphatase assay kits, providing a clear comparison between the two methods.
| Feature | Chromogenic Assays (pNPP-based) | Fluorogenic Assays (MUP-based) |
| Detection Principle | Absorbance of a colored product | Emission of light from a fluorescent product |
| Typical Substrate | p-Nitrophenyl phosphate (pNPP) | 4-Methylumbelliferyl phosphate (MUP) |
| Limit of Detection (LOD) | 0.5 - 2 U/L[1][2] | ~1 µU - 0.02 U/L[3][4] |
| Sensitivity | Moderate | High to Very High |
| Dynamic Range | Generally narrower | Generally wider |
| Instrumentation | Spectrophotometer / Microplate Reader | Fluorometer / Fluorescent Microplate Reader |
| Throughput | Amenable to high-throughput screening | Excellent for high-throughput screening |
| Cost | Generally lower | Generally higher |
Experimental Protocols: A Step-by-Step Guide
Below are detailed, generalized protocols for performing chromogenic and fluorogenic alkaline phosphatase assays. These protocols are based on common procedures found in commercial kits and can be adapted for specific experimental needs.
Chromogenic Alkaline Phosphatase Assay Protocol (pNPP-based)
This protocol outlines the steps for measuring alkaline phosphatase activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Alkaline Phosphatase (ALP) standards
-
Samples containing ALP
-
Assay Buffer (e.g., Tris buffer, pH 8.0-10.0)
-
pNPP Substrate Solution (e.g., 10 mg/mL in a suitable buffer)
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Prepare Standards and Samples:
-
Create a standard curve by preparing serial dilutions of a known concentration of ALP in Assay Buffer.
-
Prepare dilutions of your experimental samples in Assay Buffer.
-
Include a blank control containing only Assay Buffer.
-
-
Assay Reaction:
-
Pipette 50 µL of each standard, sample, and blank into separate wells of the microplate.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop Reaction:
-
Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well. The stop solution raises the pH, which enhances the color of the p-nitrophenol product and denatures the enzyme.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the ALP activity in your samples by interpolating their absorbance values on the standard curve.
-
Fluorogenic Alkaline Phosphatase Assay Protocol (MUP-based)
This protocol describes the measurement of alkaline phosphatase activity using the fluorogenic substrate 4-methylumbelliferyl phosphate (MUP).
Materials:
-
96-well black, clear-bottom microplate
-
Fluorescent microplate reader with excitation at ~360 nm and emission at ~440-460 nm
-
Alkaline Phosphatase (ALP) standards
-
Samples containing ALP
-
Assay Buffer (e.g., Tris or glycine buffer, pH 9.0-10.5)
-
MUP Substrate Solution (e.g., 1 mM in a suitable buffer)
-
Stop Solution (e.g., 0.5 M EDTA or a high pH buffer)
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve with serial dilutions of a known concentration of ALP in Assay Buffer.
-
Prepare dilutions of your experimental samples in Assay Buffer.
-
Include a blank control containing only Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of each standard, sample, and blank to the wells of the black microplate.
-
Start the reaction by adding 50 µL of the MUP Substrate Solution to each well.
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes), protected from light. The incubation time should be optimized for the specific enzyme concentration range.
-
-
Stop Reaction (Optional but Recommended):
-
The reaction can be stopped by adding 50 µL of Stop Solution to each well. This is particularly important for endpoint assays.
-
-
Measurement:
-
Measure the fluorescence intensity in each well using a fluorescent microplate reader with the appropriate excitation and emission wavelengths (Ex/Em = ~360/450 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the standards and samples.
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Calculate the ALP activity in the samples by comparing their fluorescence values to the standard curve.
-
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows for both chromogenic and fluorogenic assays.
Caption: Principle of a chromogenic enzyme assay.
Caption: Principle of a fluorogenic enzyme assay.
Caption: Generalized experimental workflow for enzyme assays.
Conclusion
The selection of an appropriate enzyme assay is a critical decision in experimental design. While chromogenic assays offer a cost-effective and straightforward method for enzyme activity measurement, their sensitivity is often limited. For applications requiring the detection of low enzyme concentrations or subtle changes in activity, fluorogenic assays provide a superior alternative with significantly higher sensitivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions when choosing between these two powerful techniques, ultimately leading to more robust and reliable experimental outcomes.
References
Peer-reviewed literature validating the use of N'-{4-nitrophenyl}-1-naphthohydrazide
A note on N'-{4-nitrophenyl}-1-naphthohydrazide: Extensive searches of peer-reviewed scientific literature did not yield specific data or validation studies for the compound this compound. Therefore, this guide focuses on the broader class of naphthohydrazide and its hydrazone derivatives, for which there is a growing body of research. This information is intended to provide a comparative overview of their validated uses, experimental data, and methodologies for researchers, scientists, and drug development professionals.
Hydrazide and their corresponding hydrazone derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities.[1] The core structure lends itself to a variety of chemical modifications, leading to a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.
Comparative Performance in Bioactivity Assays
Recent studies have highlighted the potential of naphthohydrazide derivatives in several therapeutic areas. Below is a summary of quantitative data from key studies, showcasing their performance against relevant benchmarks.
Table 1: α-Glucosidase Inhibitory Activity of 3-hydroxy-2-naphthohydrazide based hydrazones
| Compound ID | Description | IC₅₀ (µM) | Reference Standard (Acarbose) IC₅₀ (µM) |
| 3h | Hydrazone derivative with a specific substitution pattern | 2.80 ± 0.03 | 873.34 ± 1.67 |
| 3i | Hydrazone derivative with a specific substitution pattern | 4.13 ± 0.06 | 873.34 ± 1.67 |
| 3f | Hydrazone derivative with a specific substitution pattern | 5.18 ± 0.10 | 873.34 ± 1.67 |
| 3c | Hydrazone derivative with a specific substitution pattern | 5.42 ± 0.11 | 873.34 ± 1.67 |
| 3g | Hydrazone derivative with a specific substitution pattern | 6.17 ± 0.15 | 873.34 ± 1.67 |
| 3d | Hydrazone derivative with a specific substitution pattern | 6.76 ± 0.20 | 873.34 ± 1.67 |
| 3a | Hydrazone derivative with a specific substitution pattern | 9.59 ± 0.14 | 873.34 ± 1.67 |
| 3n | Hydrazone derivative with a specific substitution pattern | 10.01 ± 0.42 | 873.34 ± 1.67 |
Data sourced from a study on the antidiabetic potential of a series of synthesized hydrazone derivatives.[2][3][4]
Table 2: Chemosensory Performance of 3-hydroxy-2-naphthohydrazide based chemosensors for Cyanide (CN⁻) Detection
| Chemosensor ID | Analyte | Binding Constant (K) (M⁻¹) | Limit of Detection (LOD) (µM) |
| IF-2 | CN⁻ | 4.77 x 10⁴ | 8.2 |
Data from a study on novel chemosensors for cyanide ion detection.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited literature for the synthesis and evaluation of naphthohydrazide derivatives.
General Synthesis of Hydrazone Derivatives from 3-hydroxy-2-naphthohydrazide:
A common synthetic route involves a condensation reaction between a hydrazide and an aldehyde or ketone.[9]
-
Dissolution: The respective aldehyde (e.g., 4-nitrobenzaldehyde, 0.66 mmol) is dissolved in a suitable solvent, such as methanol (15 ml), and stirred for 20 minutes.[5]
-
Addition of Hydrazide: 3-hydroxy-2-naphthohydrazide (0.66 mmol) is then added to the solution.[5]
-
Catalysis: A catalytic amount of an acid, like acetic acid (2-3 drops), is introduced to the reaction mixture.[5]
-
Reflux: The reaction is heated under reflux for a period of 4-5 hours.[5]
-
Isolation and Purification: Upon completion, the formed precipitate is filtered, washed with the solvent (methanol), and dried.[5] The final product can be further purified by recrystallization.
In Vitro α-Glucosidase Inhibition Assay:
This assay is commonly used to screen for potential antidiabetic compounds.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The test compounds (hydrazone derivatives) at various concentrations are pre-incubated with the enzyme solution.
-
Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.
-
Measurement: The enzymatic reaction produces a yellow product, p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition, is then determined.[2][4]
Chemosensor-based Cyanide Detection:
-
Stock Solutions: Stock solutions of the chemosensor (e.g., IF-2) and various anions are prepared in a suitable solvent like acetonitrile (CH₃CN).[5]
-
UV-Vis Titration: To a solution of the chemosensor, increasing equivalents of the cyanide ion (CN⁻) solution are added.[5]
-
Spectrophotometric Analysis: The changes in the UV-Vis absorption spectrum are recorded after each addition. A color change from colorless to yellow is often observed in the presence of cyanide.[5]
-
Selectivity Studies: The same procedure is repeated with other anions to ensure the chemosensor's selectivity for cyanide.[5]
-
Binding Constant and LOD Calculation: The binding constant is determined using the Benesi-Hildebrand equation, and the limit of detection is calculated based on the standard deviation of the blank and the slope of the calibration curve.[5]
Visualizing Pathways and Workflows
General Synthesis of N'-Aryl-1-naphthohydrazones
The following diagram illustrates the general synthetic pathway for producing N'-aryl-1-naphthohydrazones from 1-naphthohydrazide and an aryl aldehyde.
Caption: General synthesis of N'-Aryl-1-naphthohydrazones.
Inhibition of α-Glucosidase by a Hydrazone Derivative
This diagram illustrates the proposed mechanism of action for the inhibition of the α-glucosidase enzyme by a hydrazone derivative.
Caption: Mechanism of α-glucosidase inhibition.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 6. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N'-{4-nitrophenyl}-1-naphthohydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N'-{4-nitrophenyl}-1-naphthohydrazide. The following procedures are based on best practices for handling aromatic hydrazide compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to handle this chemical with caution in a well-equipped laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.[1][2] |
| Eye and Face Protection | Safety goggles and face shield | Wear tightly fitting safety goggles.[1] A face shield should be used in addition to goggles when there is a splash hazard.[1] |
| Skin and Body Protection | Laboratory coat | A fire/flame resistant lab coat is recommended.[1] Ensure it is long-sleeved and fully buttoned. |
| Full-length pants and closed-toe shoes | Pants and shoes should be made of a non-absorbent material.[1] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if dust formation is likely.[1] A full-face respirator may be necessary depending on the scale of work and ventilation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE, including gloves and safety glasses, during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.[3]
-
Consider storing under an inert atmosphere, such as nitrogen, especially for long-term storage, to prevent degradation.[1]
3. Handling and Use:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust during weighing and transfer.[3][4][5]
-
Use dedicated spatulas and weighing boats.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[1]
4. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container.[3][4][5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Tare: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Dispensing: In the chemical fume hood, carefully open the container of this compound. Using a clean, dedicated spatula, transfer the desired amount of the solid to the weighing boat. Close the main container immediately.
-
Weighing: Record the mass of the compound.
-
Dissolution: Place the weighing boat containing the compound into the desired flask. Using a solvent-wetted kimwipe or by rinsing with the chosen solvent, ensure all the solid is transferred into the flask.
-
Cleaning: Decontaminate the spatula and any other reusable equipment. Dispose of all single-use contaminated items in the designated hazardous waste container.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
